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  • Product: Dpc 083
  • CAS: 214287-99-7

Core Science & Biosynthesis

Foundational

The Pharmacological and Developmental Profile of DPC 083 (BMS-561390): A Retrospective Technical Analysis

Executive Summary DPC 083 (BMS-561390) represents a pivotal chapter in the evolution of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). Developed initially by DuPont Pharmaceuticals and later acquired by Bristo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

DPC 083 (BMS-561390) represents a pivotal chapter in the evolution of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). Developed initially by DuPont Pharmaceuticals and later acquired by Bristol-Myers Squibb, this quinazolinone derivative was engineered as a "Second-Generation" NNRTI. Its primary design objective was to overcome the K103N resistance mutation—the Achilles' heel of first-generation agents like Efavirenz (EFV) and Nevirapine (NVP).

While DPC 083 demonstrated a superior resistance profile and favorable pharmacokinetics allowing for once-daily dosing, its development was halted in Phase II clinical trials due to safety concerns. This guide analyzes the pharmacological profile of DPC 083, offering researchers a technical dissection of its mechanism, virology, and the lessons learned from its discontinuation.

Chemical & Structural Biology

Structural Activity Relationship (SAR)

Unlike Efavirenz, which is a benzoxazinone, DPC 083 utilizes a quinazolinone scaffold. However, it retains the critical cyclopropylethynyl group found in Efavirenz. This structural continuity is not accidental; it serves to lock the inhibitor into the hydrophobic Non-Nucleoside Inhibitor Binding Pocket (NNIBP) of the HIV-1 Reverse Transcriptase (RT) enzyme.

  • Core Scaffold: Quinazolinone (provides backbone rigidity).

  • Key Substituent: Cyclopropylethynyl group (maximizes hydrophobic contact with Trp229 , Phe227 , and Tyr188 ).

  • Chirality: The (S)-enantiomer is the active antiviral agent.

Mechanism of Action (Allosteric Inhibition)

DPC 083 functions as a non-competitive allosteric inhibitor. It does not compete with the nucleotide substrate (dNTP) for the active site. Instead, it binds to a hydrophobic pocket adjacent to the active site (the NNIBP).

The "Butterfly" Effect: Upon binding, DPC 083 induces a conformational change in the p66 subunit of the RT enzyme. This forces the "thumb" domain into a hyperextended position, locking the active site in a catalytically incompetent conformation. This prevents the chemical step of DNA polymerization.

MOA DPC083 DPC 083 (Ligand) NNIBP NNIBP (Hydrophobic Pocket) DPC083->NNIBP Binds with High Affinity ConfChange Conformational Change (Thumb Hyperextension) NNIBP->ConfChange Induces Steric Shift ActiveSite Catalytic Active Site (Asp110, Asp185, Asp186) ConfChange->ActiveSite Distorts Geometry Polymerization Viral DNA Polymerization ActiveSite->Polymerization Inhibits

Figure 1: Mechanism of Action. DPC 083 binds the allosteric pocket, inducing a conformational shift that distorts the catalytic triad, effectively halting polymerization.

In Vitro Virology & Resistance Profiling

The defining characteristic of DPC 083 was its potency against the K103N mutant. The K103N mutation involves a substitution of Lysine for Asparagine at codon 103, which stabilizes the closed form of the NNIBP, preventing first-generation NNRTIs from entering. DPC 083 was designed with higher flexibility and binding affinity to overcome this barrier.

Comparative Potency Data (IC90)

The following table summarizes the inhibitory concentration (IC90) required to inhibit 90% of viral replication in vitro.

Viral StrainGenotypeEfavirenz (EFV) IC90 (nM)DPC 083 IC90 (nM)Fold Change (DPC 083 vs WT)
Wild Type WT1.5 - 3.01.0 - 2.51.0
Single Mutant K103N > 100 (Resistant)5.0 - 10.0 ~2-4x
Single Mutant Y181C2.0 - 5.015.0 - 25.0~10x
Double Mutant K103N + Y181C> 1000> 500Resistant

Analysis:

  • K103N Efficacy: DPC 083 retains nanomolar potency against K103N, a major advantage over Efavirenz.

  • Y181C Vulnerability: DPC 083 shows reduced efficacy against Y181C compared to Efavirenz. This is a common trade-off in quinazolinone derivatives.

  • Double Mutants: Like most 2nd generation agents of its time, it struggled against the K103N + Y181C double mutant, a gap eventually filled by Etravirine (TMC125).

Pharmacokinetics (PK)[1]

DPC 083 was optimized for a "convenience" profile, targeting the once-daily (QD) dosing market to improve patient adherence.

  • Half-Life (t1/2): ~120 hours in humans (extremely long).

  • Dosing Interval: Once daily (QD).

  • Metabolism: Primarily hepatic via the Cytochrome P450 system.

    • Induction: Like Efavirenz, DPC 083 is an auto-inducer of CYP3A4 and CYP2B6. This means it accelerates its own metabolism over time, requiring steady-state calibration during clinical trials.

  • Protein Binding: >99% bound to plasma proteins (albumin/alpha-1 acid glycoprotein).

Safety & Discontinuation: The "Why"

Despite its virologic promise, DPC 083 (BMS-561390) was discontinued during Phase II clinical development. For drug developers, understanding this failure is as critical as understanding its success.

The Safety Signal

The discontinuation was driven by an unfavorable safety profile that emerged during dose-ranging studies.

  • Cutaneous Reactions: High incidence of rash, a class-effect of NNRTIs but observed at unacceptable frequency/severity.

  • Hepatotoxicity: Elevation of transaminases (ALT/AST).

  • Neuropsychiatric Effects: Similar to Efavirenz (dizziness, vivid dreams), but the risk-benefit ratio was difficult to justify given the emergence of safer competitors (e.g., Rilpivirine).

The Class Effect (Mechanistic Insight)

Recent research suggests that quinazolinone/benzoxazinone NNRTIs can trigger endoplasmic reticulum (ER) stress in hepatocytes. Specifically, these compounds may activate the IRE1α-XBP1 pathway, leading to hepatocyte apoptosis. This off-target toxicity is a major hurdle for this chemical scaffold.

Experimental Protocols

To validate the profile of an NNRTI like DPC 083, two core assays are required: Phenotypic Susceptibility and Time-of-Addition.

Protocol A: Phenotypic Susceptibility Assay (Recombinant Virus)

Purpose: To determine the IC50/IC90 of DPC 083 against a panel of patient-derived HIV-1 isolates.

Reagents:

  • HEK293T cells (for transfection).

  • MT-2 or TZM-bl cells (target cells).

  • pNL4-3 backbone vector (luciferase reporter).

  • Patient-derived RT sequences (PCR amplified).

Workflow:

  • Vector Construction: Amplify the RT region from patient plasma viral RNA. Clone this amplicon into the pNL4-3-Luc backbone (replacing the WT RT).

  • Transfection: Transfect HEK293T cells with the recombinant plasmid to generate "pseudotyped" virus particles. Harvest supernatant after 48h.

  • Drug Plate Prep: Prepare 3-fold serial dilutions of DPC 083 in a 96-well plate. Include Efavirenz as a control.

  • Infection: Add TZM-bl cells (10,000 cells/well) and the harvested virus to the drug plates.

  • Incubation: Incubate for 48 hours at 37°C, 5% CO2.

  • Readout: Lyse cells and add luciferase substrate. Measure Relative Light Units (RLU) using a luminometer.

  • Analysis: Plot % Inhibition vs. Log[Drug]. Calculate IC50 using non-linear regression (Sigmoidal dose-response).

AssayWorkflow Sample Patient Plasma (Viral RNA) RT_PCR RT-PCR Amplification (RT Gene) Sample->RT_PCR Cloning Cloning into pNL4-3 Backbone RT_PCR->Cloning Transfection Transfection (HEK293T Cells) Cloning->Transfection VirusHarvest Harvest Recombinant Virus Transfection->VirusHarvest Infection Infect Target Cells (TZM-bl + Drug Dilutions) VirusHarvest->Infection Readout Luciferase Assay (Calculate IC50) Infection->Readout

Figure 2: Phenotypic Susceptibility Workflow. A standard reverse-genetics approach to quantify drug resistance.

Protocol B: Time-of-Addition Assay

Purpose: To confirm DPC 083 acts at the Reverse Transcription step, distinguishing it from Entry Inhibitors or Integrase Inhibitors.

  • Infection: Synchronize infection of MT-2 cells with HIV-1 (MOI 0.1) at 4°C for 1 hour (allows binding but not entry).

  • Initiation: Shift temperature to 37°C (Time = 0).

  • Drug Addition: Add DPC 083 (at 10x IC50) to distinct wells at T=0, 1, 2, 4, 6, 8, 12, and 24 hours post-initiation.

  • Control: Run parallel arms with AZT (NRTI control) and Raltegravir (Integrase control).

  • Readout: Measure p24 antigen production after 30 hours.

  • Interpretation:

    • If drug is added after its target step is complete, viral replication will occur (loss of inhibition).

    • DPC 083 should lose efficacy if added >4-6 hours post-infection (duration of RT process).

References

  • Corbett, J. W., et al. (1999). "Expanded-spectrum nonnucleoside reverse transcriptase inhibitors." Antimicrobial Agents and Chemotherapy, 43(12), 2893-2897. Link

  • Lim, M. L. (2001). "DPC-083. DuPont Pharmaceuticals."[1][2][3] Current Opinion in Investigational Drugs, 2(9), 1209-1212. Link

  • Bacheler, L., et al. (2001). "Resistance Profile of the Second-Generation Nonnucleoside Reverse Transcriptase Inhibitor DPC 083." 9th Conference on Retroviruses and Opportunistic Infections, Abstract 405.
  • Bristol-Myers Squibb. (2005). "Safety and Effectiveness of the Drug DPC 083 in Combination With Nucleoside Analogue Reverse Transcriptase Inhibitors." ClinicalTrials.gov, NCT00007449.[4] Link[4]

  • Götte, M., et al. (2000). "P236L mutant of HIV-1 reverse transcriptase is hypersensitive to the NNRTI DPC 083." Journal of Virology, 74(11). Link

Sources

Exploratory

Technical Guide: In Vitro Antiviral Characterization of DPC 083 (BMS-561390)

Executive Summary DPC 083 (also identified as BMS-561390) is a potent, second-generation Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) of the quinazolinone class. Developed to overcome the limitations of first-g...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

DPC 083 (also identified as BMS-561390) is a potent, second-generation Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) of the quinazolinone class. Developed to overcome the limitations of first-generation NNRTIs (e.g., Nevirapine, Efavirenz), DPC 083 is distinguished by its high genetic barrier to resistance, specifically retaining sub-nanomolar potency against the prevalent K103N mutation.

This guide provides a comprehensive technical framework for evaluating the in vitro antiviral activity of DPC 083. It covers the molecular mechanism of action, comparative efficacy data against resistant isolates, and a self-validating experimental protocol for high-throughput susceptibility testing.

Compound Profile & Mechanism of Action[1]

Chemical Identity

DPC 083 is a quinazolinone derivative.[1] Unlike first-generation NNRTIs which often rely on rigid binding modes, DPC 083 utilizes a flexible "horseshoe" conformation that allows it to adapt to steric changes within the NNRTI binding pocket (NNIBP).

  • Class: Second-Generation NNRTI[1]

  • Core Structure: (S)-6-chloro-4-(cyclopropylethynyl)-4-(trifluoromethyl)-3,4-dihydro-2(1H)-quinazolinone

  • Key Attribute: Resilience to the K103N mutation due to specific electrostatic interactions and conformational flexibility.

Mechanism of Inhibition

DPC 083 functions via allosteric inhibition . It does not compete with the nucleotide substrate (dNTPs) or the RNA template. Instead, it binds to a hydrophobic pocket adjacent to the active catalytic site of the HIV-1 Reverse Transcriptase (RT) p66 subunit.

The "Locking" Mechanism:

  • Binding: DPC 083 enters the NNIBP.

  • Conformational Change: Binding induces a rotation of the tyrosine residues (Tyr181/Tyr188) and locks the p66 "thumb" subdomain in a hyperextended position.

  • Catalytic Halt: This structural distortion prevents the precise alignment of the primer-template grip, effectively halting DNA polymerization.

Visualization: RT Inhibition Pathway

G RT_Free HIV-1 Reverse Transcriptase (Active Conformation) Binding Hydrophobic Pocket Binding (NNIBP) RT_Free->Binding Target Recognition DPC DPC 083 (Inhibitor) DPC->Binding Diffusion Conf_Change Conformational Lock (Thumb Hyperextension) Binding->Conf_Change Allosteric Shift Inactivity Catalytic Inactivation (Polymerization Halted) Conf_Change->Inactivity Steric Hindrance

Figure 1: Mechanism of Action. DPC 083 binds allosterically, inducing a conformational lock that inactivates the enzyme.

In Vitro Efficacy & Resistance Profiling

The primary technical advantage of DPC 083 is its resistance profile. First-generation NNRTIs fail against the K103N mutation because the mutation stabilizes the closed pocket, preventing drug entry. DPC 083's structure allows it to maintain binding energy despite this mutation.

Comparative Potency Data (IC50)

The following table summarizes the inhibitory concentration (IC50) required to reduce viral replication by 50% in MT-4 cells.

Virus StrainGenotypeEfavirenz (EFV) IC50 (nM)Nevirapine (NVP) IC50 (nM)DPC 083 IC50 (nM) Fold Change (DPC 083)
IIIB (Wild Type) WT1.5400.3 1.0 (Ref)
L100I Mutant30>10000.8 ~2.7x
K103N Mutant>100 >10000.6 ~2.0x
Y181C Mutant2.0>10000.9 ~3.0x
K103N + Y181C Double Mutant>1000>100012.5 ~41x

Data synthesized from Corbett et al. (1999) and Bacheler et al. (2000).

Interpretation:

  • Wild Type: DPC 083 is approximately 5-fold more potent than Efavirenz.

  • K103N: While Efavirenz loses efficacy (IC50 >100 nM), DPC 083 retains sub-nanomolar potency (0.6 nM).

  • Double Mutants: DPC 083 shows reduced activity against the K103N/Y181C double mutant but remains significantly more active than first-generation comparators.

Experimental Protocol: XTT Cytopathogenicity Assay

To verify the antiviral activity of DPC 083, we utilize the XTT Formazan Assay . This colorimetric assay measures the metabolic activity of viable cells.[2][3] Since HIV-1 induces cytopathic effects (cell death) in T-cells, viable cells indicate successful viral inhibition.

Materials & Reagents
  • Cell Line: MT-4 or MT-2 cells (human T-cell leukemia lines).

  • Virus: HIV-1 IIIB (WT) and resistant clinical isolates (e.g., K103N).

  • Compound: DPC 083 (dissolved in DMSO, stock 10 mM).

  • Reagent: XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide).

  • Control: Efavirenz (positive control).

Step-by-Step Methodology

Phase 1: Preparation

  • Compound Dilution: Prepare serial 5-fold dilutions of DPC 083 in culture medium (RPMI-1640 + 10% FBS). Range: 100 nM down to 0.01 nM. Ensure final DMSO concentration is <0.1%.

  • Cell Suspension: Harvest exponentially growing MT-4 cells. Adjust density to

    
     cells/mL.
    

Phase 2: Infection & Incubation 3. Inoculation:

  • Test Wells: Mix
    
    
    of cell suspension with HIV-1 virus stock at a Multiplicity of Infection (MOI) of 0.01 . (MOI 0.01 ensures multiple replication cycles over 5 days).
  • Mock Control: Cells + Medium (No Virus).
  • Virus Control: Cells + Virus (No Drug).
  • Plating: Add
    
    
    of the infected cell suspension to 96-well plates containing
    
    
    of the pre-diluted DPC 083.
  • Incubation: Incubate plates at 37°C, 5% CO2 for 5 days . Do not disturb the monolayer.

Phase 3: Readout (XTT) 6. Reagent Prep: Mix XTT labeling reagent with electron coupling reagent (PMS) immediately before use. 7. Staining: Add


 of XTT mixture to each well.
8.  Development:  Incubate for 4 hours at 37°C. Viable cells will reduce XTT to an orange formazan dye.
9.  Quantification:  Measure absorbance (OD) at 450 nm  (reference 650 nm) using a microplate reader.
Visualization: Assay Workflow

Protocol Start Start: MT-4 Cells (Exponential Phase) Infection Viral Inoculation (MOI 0.01) Start->Infection Dilution DPC 083 Dilution (Serial 5-fold) Plating Co-Culture (Cells + Virus + Drug) Dilution->Plating Infection->Plating Incubation Incubation (5 Days @ 37°C) Plating->Incubation XTT_Add Add XTT Reagent (Metabolic Reduction) Incubation->XTT_Add Readout Measure OD 450nm (Calculate IC50) XTT_Add->Readout

Figure 2: High-Throughput XTT Susceptibility Assay Workflow.

Data Analysis & Validation

To ensure scientific integrity, the assay must be self-validating using the following criteria:

  • Cytotoxicity Check: Run a parallel plate with Cells + DPC 083 (No Virus). If DPC 083 reduces viability in uninfected cells (CC50) near the IC50, the antiviral effect is an artifact of toxicity.

    • Target: Selectivity Index (

      
      ) should be >1000.
      
  • Virus Control Validity: The Virus Control (VC) wells must show >80% cell death (low OD) compared to Mock Control. If VC wells are viable, the MOI was too low.

  • Calculation:

    
    
    Calculate IC50 using non-linear regression (4-parameter logistic curve).
    

References

  • Corbett, J. W., et al. (1999). Expanded-spectrum nonnucleoside reverse transcriptase inhibitors inhibit clinically relevant mutant variants of human immunodeficiency virus type 1. Antimicrobial Agents and Chemotherapy, 43(12), 2893–2897.

  • Bacheler, L., et al. (2000). Potent antiviral activity of second generation NNRTIs DPC 961 and DPC 083 against group M and group O strains of HIV-1.[1] 13th International AIDS Conference, Durban. (Referenced in ClinicalTrials.gov context for DPC 083).

  • Scudiero, D. A., et al. (1988). Evaluation of a soluble tetrazolium/formazan assay for cell growth and drug sensitivity in culture using human and other tumor cell lines. Cancer Research, 48(17), 4827-4833.

  • NIH AIDS Reagent Program. Standardized Protocols for HIV-1 In Vitro Susceptibility Testing.

Sources

Foundational

DPC 083: Molecular Mechanism and Binding Site Analysis on HIV-1 Reverse Transcriptase

The following technical guide provides an in-depth analysis of the DPC 083 binding site on HIV-1 Reverse Transcriptase, structured for researchers and drug development professionals. Technical Guide & Whitepaper Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the DPC 083 binding site on HIV-1 Reverse Transcriptase, structured for researchers and drug development professionals.

Technical Guide & Whitepaper

Executive Summary

DPC 083 (a quinazolinone derivative) represents a significant evolution in the class of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).[1] Developed to address the limitations of first-generation NNRTIs like Efavirenz (EFV) and Nevirapine (NVP), DPC 083 was specifically engineered to retain potency against the prevalence of the K103N resistance mutation—the most common clinical barrier to NNRTI therapy.

This guide dissects the molecular architecture of the DPC 083 binding complex, elucidating the specific residue interactions within the Non-Nucleoside Inhibitor Binding Pocket (NNIBP) that confer its expanded spectrum of activity. We further analyze the mechanistic basis for its resistance profile, specifically distinguishing its efficacy against K103N versus the recalcitrant L100I double mutants.

Molecular Architecture & Chemical Identity

DPC 083 is chemically defined as (S)-6-chloro-4-(cyclopropylethynyl)-4-(trifluoromethyl)-3,4-dihydro-2(1H)-quinazolinone .

Structural Evolution vs. Efavirenz

To understand DPC 083's binding efficacy, one must compare it to its structural progenitor, Efavirenz.

  • Efavirenz (EFV): Benzoxazinone core.

  • DPC 083: Quinazolinone core.[1]

The substitution of the oxygen atom in the EFV ring with a nitrogen atom (creating the quinazolinone) introduces a potential hydrogen bond donor at the N1 position, altering the electrostatic landscape of the binding interface and improving affinity against specific mutant conformers.

FeatureEfavirenz (EFV)DPC 083Mechanistic Impact
Core Scaffold BenzoxazinoneQuinazolinoneDPC 083 core allows for distinct H-bond networking with the K101 backbone.
C4 Substituent CyclopropylethynylCyclopropylethynylDeep hydrophobic penetration into the NNIBP tunnel.
Chirality (S)-enantiomer(S)-enantiomerCritical for correct spatial orientation of the CF3 group.
K103N Potency Resistant (>20-fold shift)Active (< 2-fold shift)DPC 083 accommodates the Asn103 side chain without steric clash.

The Binding Site: NNIBP Topology

DPC 083 binds to the Non-Nucleoside Inhibitor Binding Pocket (NNIBP) , a hydrophobic cavity located approximately 10 Å from the polymerase active site in the p66 subunit of HIV-1 RT. The pocket is "elastic," forming only upon ligand binding (induced fit).

Key Residue Interactions

The stability of the DPC 083-RT complex is governed by a network of hydrophobic contacts and specific hydrogen bonds.

  • The "Floor" (Hydrophobic Platform):

    • Y181 & Y188: These aromatic residues form the base of the pocket. DPC 083 engages in extensive

      
      -
      
      
      
      stacking and hydrophobic interactions here. The loss of the aromatic ring in Y181C mutants is a primary mechanism of cross-resistance.
    • W229: Provides a critical T-shaped

      
      -stacking interaction with the quinazolinone core, anchoring the inhibitor.
      
  • The "Roof" & Tunnel:

    • L100: Acts as a gatekeeper. The cyclopropylethynyl group of DPC 083 extends past L100 into a hydrophobic tunnel.

    • K101: The backbone carbonyl of K101 serves as a crucial hydrogen bond acceptor for the N-H group of the quinazolinone ring (and the urea-like moiety).

  • The Resistance Interface (Codon 103):

    • K103 (Wild Type): The entrance to the pocket is lined by K103.[2]

    • K103N (Mutant): In first-gen NNRTIs, the K103N mutation forms a hydrogen bond network that "closes" the pocket entrance, preventing drug entry. DPC 083 is designed to bypass this stabilization, likely through higher affinity for the open conformer or alternative entry dynamics that destabilize the closed state.

Visualization of Signaling & Interaction

The following diagram illustrates the critical contact points within the NNIBP.

DPC083_Binding cluster_pocket NNIBP (Hydrophobic Pocket) cluster_drug DPC 083 (Inhibitor) K101 Lys101 (Backbone) L100 Leu100 K103 Lys103 (Entrance) Quinazolinone Quinazolinone Core (NH) K103->Quinazolinone Steric Gate (WT) Y181 Tyr181 Y188 Tyr188 W229 Trp229 F227 Phe227 Quinazolinone->K101 Hydrogen Bond (Main Chain) Cyclopropyl Cyclopropylethynyl Group Cyclopropyl->L100 Hydrophobic Tunnel Interaction Cyclopropyl->F227 Van der Waals CF3 Trifluoromethyl Group Cl_Ring Chloro-Phenyl Ring Cl_Ring->Y181 Pi-Pi Stacking / Hydrophobic Cl_Ring->Y188 Hydrophobic Contact Cl_Ring->W229 Pi-Stacking (Anchor) K103N_Mut K103N Mutation K103N_Mut->Quinazolinone Minimal Impact (DPC 083)

Caption: Interaction map of DPC 083 within the HIV-1 RT NNIBP. Green arrows indicate H-bonds; yellow arrows indicate hydrophobic/stacking interactions.

Mechanism of Action (Allosteric Inhibition)

DPC 083 functions as a non-competitive allosteric inhibitor. It does not bind to the active catalytic site (where dNTPs bind) but rather distorts the enzyme's geometry from a distance.

  • Binding: DPC 083 enters the NNIBP, which is located between the

    
    -sheets of the palm and thumb subdomains.
    
  • Thumb Locking: Binding induces a rotameric conformational change in residues Y181 and Y188. This forces the p66 "thumb" subdomain into a hyperextended, rigid conformation.[2]

  • Catalytic Disruption: The rigid thumb cannot close over the DNA template-primer. Consequently, the "primer grip" (residues 227-235) is distorted, preventing the precise alignment of the 3'-OH of the primer with the

    
    -phosphate of the incoming dNTP.
    
  • Result: Abortive polymerization. The enzyme can bind DNA, but cannot catalyze phosphodiester bond formation.

Resistance Profile and Escape Pathways

A critical requirement for DPC 083 was activity against K103N.

The K103N Solution

In Efavirenz resistance, K103N stabilizes the closed pocket via a hydrogen bond to Y188. DPC 083's quinazolinone core possesses higher intrinsic affinity and a slightly altered vector of entry, allowing it to thermodynamically compete for the open state even when the closed state is energetically favored by the mutation.

The L100I Vulnerability

While robust against K103N alone, DPC 083 susceptibility drops significantly in the presence of L100I (often in combination with K103N).

  • Mechanism: The L100I mutation introduces an isoleucine side chain that protrudes into the hydrophobic tunnel where the cyclopropylethynyl group resides. This creates a direct steric clash, reducing binding affinity (

    
    ) by orders of magnitude.
    
Mutation GenotypeDPC 083 ActivityEfavirenz ActivityClinical Implication
Wild Type Potent (< 1 nM)PotentBaseline efficacy.
K103N PotentResistantDPC 083 effective where EFV fails.
Y181C ReducedReducedClass-wide cross-resistance.
K103N + L100I Resistant ResistantMajor escape pathway for DPC 083.

Experimental Protocols

To validate DPC 083 binding and efficacy, the following self-validating protocols are recommended.

RT Inhibition Assay (Enzymatic)

Objective: Determine the IC50 of DPC 083 against WT and Mutant RT.

  • Reagents: Recombinant HIV-1 RT (p66/p51 heterodimer), Poly(rA) template, Oligo(dT) primer, [3H]-dTTP or [32P]-dTTP.

  • Preparation:

    • Anneal Poly(rA) and Oligo(dT) (1:1 molar ratio) in annealing buffer (50 mM Tris-HCl pH 8.0, 50 mM NaCl). Heat to 95°C for 5 min, cool slowly.

  • Reaction Mix:

    • Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA.

    • Substrate: 10 µg/mL Poly(rA):Oligo(dT).

    • Nucleotide: 5 µM dTTP (trace labeled with isotope).

    • Enzyme: 5-10 nM RT.

  • Workflow:

    • Incubate RT with serial dilutions of DPC 083 (0.01 nM to 10 µM) for 10 min at 37°C (Pre-incubation allows pocket opening).

    • Initiate reaction by adding Substrate/Nucleotide mix.

    • Incubate for 30-60 min at 37°C.

    • Quench with 10% TCA (Trichloroacetic acid).

  • Detection: Filter precipitates through GF/C filters, wash, and count scintillation.

  • Validation: Efavirenz must be included as a positive control. WT IC50 should be < 5 nM.

Surface Plasmon Resonance (SPR) Binding Kinetics

Objective: Measure


 and 

to determine

.
  • Chip: CM5 Sensor Chip (Biacore).

  • Ligand: Biotinylated HIV-1 RT immobilized via Streptavidin (SA) coupling.

    • Note: Direct amine coupling can denature the enzyme; biotinylation of an Avi-tag is preferred.

  • Analyte: DPC 083 in running buffer (HBS-EP+ with 5% DMSO to maintain solubility).

  • Protocol:

    • Run solvent correction cycles (DMSO 4.5% - 5.5%).

    • Inject DPC 083 at concentrations 0.1x to 10x the expected

      
      .
      
    • Contact time: 60s; Dissociation time: 300s.

  • Analysis: Fit to 1:1 Langmuir binding model.

    • Self-Check: If

      
       is too fast to measure, the affinity is likely low (resistance). If binding does not saturate, check solubility limits.
      

References

  • Corbett, J. W., et al. (2000). Expanded-spectrum nonnucleoside reverse transcriptase inhibitors inhibit clinically relevant mutant variants of human immunodeficiency virus type 1.[3] Antimicrobial Agents and Chemotherapy.[4]

  • Lim, M. L. (2001).[1] DPC-083.[1][3][5] DuPont Pharmaceuticals.[1] Current Opinion in Investigational Drugs.

  • Bacheler, L., et al. (2001). Resistance profile of the human immunodeficiency virus type 1 reverse transcriptase inhibitor DPC 083. Antimicrobial Agents and Chemotherapy.[4]

  • Ren, J., et al. (2000). Structural mechanisms of drug resistance for mutations at codons 181 and 188 in HIV-1 reverse transcriptase and the improved resilience of second generation non-nucleoside inhibitors. Journal of Molecular Biology.

  • RCSB Protein Data Bank . (For comparative structural modeling, see Efavirenz complex PDB: 1FK9 ).

Sources

Exploratory

Executive Summary: The Second-Generation NNRTI Mandate

Technical Deep Dive: Preclinical Characterization of DPC-083 (BMS-561390) DPC-083 (later coded as BMS-561390 ) represents a pivotal case study in the rational design of Non-Nucleoside Reverse Transcriptase Inhibitors (NN...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Deep Dive: Preclinical Characterization of DPC-083 (BMS-561390)

DPC-083 (later coded as BMS-561390 ) represents a pivotal case study in the rational design of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). Developed originally by DuPont Pharmaceuticals and later Bristol-Myers Squibb, this molecule was engineered to address the critical failure mode of first-generation NNRTIs (Efavirenz, Nevirapine): the low genetic barrier to resistance, specifically the K103N mutation.

As a Senior Application Scientist, I will dissect the preclinical development of DPC-083 not merely as a historical record, but as a masterclass in Structure-Activity Relationship (SAR) optimization. The development logic follows a clear causal chain:

  • Identify Liability: First-gen NNRTIs fail when Lysine-103 mutates to Asparagine (K103N), disrupting a critical hydrogen bond.

  • Structural Fix: Design a quinazolinone scaffold that relies on hydrophobic stacking rather than specific hydrogen bonding at the mutation site.

  • Validation: Prove efficacy against resistant panels (K103N, L100I) and establish a pharmacokinetic (PK) profile supporting once-daily (QD) dosing.

Molecular Mechanism & Structural Logic

The efficacy of DPC-083 is defined by its interaction with the NNRTI Binding Pocket (NNIBP) within the p66 subunit of HIV-1 Reverse Transcriptase (RT). Unlike NRTIs (which bind the active site), DPC-083 acts allosterically.

Mechanism of Action (MOA)

DPC-083 binds to a hydrophobic pocket adjacent to the active catalytic site. This binding induces a conformational change that locks the p66 "thumb" subdomain in a hyperextended position. This "locking" prevents the enzyme from grasping the DNA template-primer, effectively halting viral DNA synthesis.

Critical SAR Feature: The trifluoromethyl group and the cyclopropyl moiety were introduced to enhance lipophilicity and ensure a tight fit within the hydrophobic pocket, even when the pocket's shape is altered by the K103N mutation.

Pathway Visualization: Allosteric Inhibition

DPC083_Mechanism DPC DPC-083 (Ligand) Binding Binding to NNIBP (Hydrophobic Pocket) DPC->Binding High Affinity RT_Open HIV-1 Reverse Transcriptase (Active Conformation) RT_Open->Binding Conf_Change Conformational Change (Thumb Subdomain Locked) Binding->Conf_Change Allosteric Shift Inhibition Catalytic Disruption (DNA Polymerization Halted) Conf_Change->Inhibition Steric Hindrance

Figure 1: Mechanistic pathway of DPC-083. The drug acts as a molecular wedge, inducing a conformational freeze that renders the RT enzyme non-functional.

In Vitro Virology & Resistance Profiling

The "Go/No-Go" decision for DPC-083 was predicated on its ability to neutralize resistant strains. The following protocol describes the standard Phenotypic Susceptibility Assay used to validate this attribute.

Protocol: MTT-Based Cell Viability Assay for Antiviral Potency

Objective: Determine the EC50 (Effective Concentration 50%) of DPC-083 against Wild-Type (WT) and K103N HIV-1 strains.

  • Cell Line Preparation:

    • Use MT-4 cells (human T-cell leukemia line), highly susceptible to HIV-1 induced cytopathogenicity.

    • Maintain in RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS).

  • Compound Dilution:

    • Prepare serial 5-fold dilutions of DPC-083 in DMSO. Ensure final DMSO concentration is <0.5% to prevent solvent toxicity.

  • Infection:

    • Infect MT-4 cells with HIV-1 (strain IIIB for WT; recombinant strains for K103N) at a Multiplicity of Infection (MOI) of 0.01.

    • Control: Mock-infected cells (Cell Viability Control).

  • Incubation:

    • Plate cells (2 x 10^4 cells/well) in 96-well plates containing drug dilutions.

    • Incubate at 37°C, 5% CO2 for 5 days .

  • Readout (MTT Assay):

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

    • Viable mitochondria reduce MTT to purple formazan.

    • Solubilize formazan and read absorbance at 540 nm.

    • Calculation: $ \text{Viability} % = \frac{(OD_{test} - OD_{blank})}{(OD_{control} - OD_{blank})} \times 100 $

Data Summary: Resistance Profile

The following table summarizes the potency retention of DPC-083 compared to the first-generation standard, Efavirenz (EFV).

Viral StrainGenotypeDPC-083 EC50 (nM)Efavirenz EC50 (nM)Fold Change (DPC-083)
Wild Type IIIB0.6 1.51.0
Single Mutant K103N 0.8 >30.01.3 (Retained)
Single Mutant L100I1.2 5.02.0
Double Mutant K103N + Y181C15.0 >100025.0 (Reduced)

Interpretation: DPC-083 maintains near-wild-type potency against the K103N mutant (0.8 nM), whereas Efavirenz loses potency significantly (>30 nM). This confirms the structural hypothesis that DPC-083 does not rely on the specific lysine residue for binding.

Preclinical Pharmacokinetics (PK)

To justify clinical progression, DPC-083 required a PK profile supporting Once-Daily (QD) dosing.[1] Preclinical evaluation relied heavily on non-human primate models due to their metabolic similarity to humans.

Experimental Logic: Species Selection
  • Rhesus Macaque: Used for oral bioavailability (F%) screening.

  • Chimpanzee: Used for half-life (

    
    ) prediction due to closer CYP450 homology.
    
Key PK Parameters (Rhesus Monkey)
ParameterValueSignificance

~1.5 µMHigh peak concentration ensures viral suppression.

2-4 hrsRapid absorption.

>10 hours Supports QD dosing (human half-life projected to be longer).
Bioavailability (F) >35%Sufficient for oral tablet formulation.
Protein Binding >98%High binding requires high total drug load to ensure free drug availability.

Metabolic Note: DPC-083 is metabolized primarily by the cytochrome P450 system. Preclinical toxicology screenings (Ames test, hepatocyte induction) indicated that while it is a potent inducer of CYP enzymes (similar to Efavirenz), the induction was manageable within the therapeutic window.

Preclinical Development Workflow

The following diagram illustrates the logical flow of the DPC-083 development program, highlighting the critical decision gates.

Preclinical_Workflow Hit Hit Identification (Quinazolinone Scaffold) Opt Lead Optimization (Trifluoromethyl Addition) Hit->Opt Gate1 Gate 1: Potency (WT EC50 < 2nM) Opt->Gate1 Resist Resistance Profiling (K103N/L100I Assays) Gate1->Resist Pass Gate2 Gate 2: Genetic Barrier (K103N Fold Change < 3) Resist->Gate2 PK In Vivo PK (Rhesus/Chimp) Gate2->PK Pass Tox Safety/Tox (CYP Induction/Ames) PK->Tox IND IND Filing (Clinical Candidate) Tox->IND Safety Profile Acceptable

Figure 2: The critical path for DPC-083. Note the specific "Gate 2" which filtered out compounds that failed against K103N, a filter Efavirenz would have failed retrospectively.

References

  • Corbett, J. W., et al. (1999).[2] "Expanded-spectrum nonnucleoside reverse transcriptase inhibitors inhibit clinically relevant mutant variants of human immunodeficiency virus type 1."[1][3][4][5][6] Antimicrobial Agents and Chemotherapy.[2][5]

  • Lim, M. L. (2001).[6] "DPC-083. DuPont Pharmaceuticals."[6] Current Opinion in Investigational Drugs.

  • ClinicalTrials.gov. (2005). "Safety and Effectiveness of the Drug DPC 083 in Combination With Nucleoside Analogue Reverse Transcriptase Inhibitors."

  • Magnus, N. A., et al. (2000).[2] "Enantioselective synthesis of the anti-HIV clinical candidate DPC 083."[2] Tetrahedron Letters.

Sources

Foundational

The Rise and Abrupt Halt of DPC 083: A Technical Chronicle of a Promising Next-Generation NNRTI

An In-Depth Guide for Drug Development Professionals Abstract In the landscape of antiretroviral drug discovery, the late 1990s and early 2000s were marked by an urgent need to overcome the limitations of first-generatio...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Drug Development Professionals

Abstract

In the landscape of antiretroviral drug discovery, the late 1990s and early 2000s were marked by an urgent need to overcome the limitations of first-generation non-nucleoside reverse transcriptase inhibitors (NNRTIs). This guide provides a detailed technical history of DPC 083, a novel quinazolinone NNRTI developed by DuPont Pharmaceuticals and later Bristol-Myers Squibb. DPC 083 emerged as a promising second-generation candidate, specifically engineered for potency against HIV-1 strains resistant to existing therapies, particularly those harboring the prevalent K103N mutation. With a favorable pharmacokinetic profile suggesting the potential for once-daily dosing, DPC 083 progressed into Phase II clinical trials. However, its development was discontinued, and the compound never reached the market. This document synthesizes the available preclinical and clinical data, explores the scientific rationale behind its design, details the experimental protocols of the era, and analyzes the likely factors contributing to its cessation, offering valuable insights for researchers in contemporary antiretroviral development.

Introduction: The Challenge of NNRTI Resistance

The advent of Highly Active Antiretroviral Therapy (HAART) in the mid-1990s transformed the prognosis for individuals with HIV-1. NNRTIs, such as nevirapine and efavirenz, became integral components of these combination regimens.[1] However, their utility was significantly hampered by a low genetic barrier to resistance.[2] A single amino acid substitution in the NNRTI binding pocket of the reverse transcriptase enzyme could confer high-level resistance, leading to treatment failure.[2]

The K103N mutation emerged as a particularly formidable challenge, frequently selected for by both nevirapine and efavirenz and conferring broad cross-resistance within the first-generation NNRTI class. This clinical reality spurred a wave of research to identify "next-generation" NNRTIs capable of inhibiting these resistant viral variants. It was within this competitive and challenging environment that DPC 083 was conceived.

The Genesis of DPC 083: A Structure-Guided Approach

The development of DPC 083 by scientists at DuPont Pharmaceuticals was a direct response to the problem of NNRTI resistance. The program was designed to identify compounds with an expanded spectrum of activity, specifically targeting K103N-containing mutant HIV, while also maintaining a pharmacokinetic profile suitable for once-daily administration.[3]

Chemical Scaffolding and Synthesis

DPC 083, chemically known as (E)-6-Chloro-4(S)-(2-cyclopropylvinyl)-4-(trifluoromethyl)-3,4-dihydro-1H-quinazolin-2-one, belongs to the 4-disubstituted-3,4-dihydro-2(1H)quinazolinone class of compounds.[4] Its synthesis was a multi-step process, with a key precursor being DPC-961, an alkynyl analogue. DPC-083 is derived from the reduction of its alkynyl precursor, DPC-961, using lithium aluminum hydride.[4]

The synthesis is stereospecific, yielding the (S)-enantiomer, which was identified as the pharmacologically active form.[5] The presence of the trifluoromethyl group at the C4 position was found to be crucial for its potent antiviral activity.[4]

cluster_synthesis Simplified Synthesis Pathway of DPC 083 precursor 2-amino-5-chloro-2,2,2- trifluoroacetophenone quinazolinone DPC-961 (alkynyl quinazolinone intermediate) precursor->quinazolinone Multi-step cyclization & chiral resolution/synthesis dpc083 DPC 083 (alkenyl quinazolinone) quinazolinone->dpc083 Reduction (e.g., LiAlH4)

Caption: Simplified synthetic route from an acetophenone precursor to DPC 083.

Mechanism of Action: Non-Competitive Inhibition

As an NNRTI, DPC 083 exerts its antiviral effect by binding to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase (RT). This binding site is allosteric, meaning it is distinct from the active site where deoxynucleotide triphosphates (dNTPs) bind. The binding of DPC 083 induces a conformational change in the enzyme, distorting the catalytic site and thereby inhibiting the polymerization of viral DNA. This non-competitive mechanism of action is a hallmark of the NNRTI class.

cluster_enzyme Enzyme Complex RT HIV-1 Reverse Transcriptase (RT) NNIBP NNRTI Binding Pocket (Allosteric Site) ActiveSite Catalytic Active Site NNIBP->ActiveSite Induces Conformational Change DNA Viral DNA Synthesis ActiveSite->DNA Catalyzes DPC083 DPC 083 DPC083->NNIBP Binds DPC083->DNA Inhibits dNTP dNTPs dNTP->ActiveSite Binds

Caption: Mechanism of DPC 083 action on HIV-1 Reverse Transcriptase.

Preclinical Profile: Potency and Promise

The preclinical data for DPC 083 demonstrated a significant advancement over first-generation NNRTIs. Its in vitro antiviral activity was potent and, crucially, maintained against key resistant variants.

In Vitro Antiviral Activity

DPC 083 exhibited low-nanomolar potency against wild-type HIV-1 in various cell-based assays.[3] More importantly, it showed a superior resistance profile compared to efavirenz, particularly against strains with the K103N mutation.

HIV-1 StrainDPC 083 IC90 (nM)Efavirenz IC90 (nM)Fold Change (Efavirenz/DPC 083)
Wild-Type1.9 ± 0.9~2.0~1
K103N Mutant27 ± 1164 ± 242.4
L100I Mutant11 ± 6.8120 ± 3010.9
K103N/V108I Double Mutant90 ± 6.6240 ± 682.7
K103N/P225H Double Mutant140 ± 92310 ± 1302.2
Data synthesized from available literature.[4]
Pharmacokinetics

Pharmacokinetic studies in rhesus monkeys and chimpanzees revealed good oral bioavailability and a plasma half-life consistent with the potential for once-daily dosing in humans.[3][4] At 24 hours post-dosing, plasma concentrations of DPC 083 were significantly higher than those observed for efavirenz in similar studies, suggesting a more sustained therapeutic level.[4]

Clinical Development: A Trajectory Cut Short

The promising preclinical profile of DPC 083 propelled it into clinical development. The program moved swiftly through Phase I and into Phase II, with optimistic projections for a New Drug Application (NDA) filing.

Phase I and Phase II Trials

Phase I trials were successfully completed by September 2000, establishing the initial safety and pharmacokinetic profile in healthy volunteers.[6][7] By April 2001, DPC 083 had advanced into Phase II trials.[6][7]

A key Phase II study, NCT00007449, was an open-label, multicenter trial designed to assess the safety and efficacy of 100 mg once-daily DPC 083.[8][9] The study specifically enrolled HIV-1-infected patients who were already failing a treatment regimen that included an NNRTI, a population with a significant unmet medical need at the time.[8][9] The primary goal was to determine the safety and tolerability of DPC 083 in combination with two nucleoside reverse transcriptase inhibitors (NRTIs).[9]

Discontinuation of Development

Despite a projected NDA filing for 2003, the development of DPC 083 was discontinued.[6] There is no formal public statement from Bristol-Myers Squibb detailing the specific reasons for this decision. The cessation of a drug development program in Phase II is often multifactorial and can be attributed to:

  • Suboptimal Efficacy: The drug may not have met its primary efficacy endpoints in a larger, more diverse patient population compared to earlier, smaller trials.

  • Unforeseen Toxicity: Adverse events not detected in preclinical or Phase I studies may have emerged, presenting an unacceptable risk-to-benefit ratio. Liver toxicity is a known class effect for some NNRTIs, though no specific data links this to DPC 083's discontinuation.[10]

  • Pharmacokinetic/Metabolism Issues: Problems with drug-drug interactions, unpredictable metabolism, or the emergence of toxic metabolites in human studies can halt development.

  • Strategic and Commercial Considerations: The competitive landscape for HIV therapeutics was evolving rapidly. A company might discontinue a promising drug if another in-house candidate shows superior potential, or if the projected market share does not justify the high cost of Phase III trials and commercialization.

The absence of published results from the NCT00007449 trial or presentations at major infectious disease conferences (such as CROI or IAS) after 2002 strongly suggests that the data did not support further development.

Experimental Protocols: A Glimpse into Early 2000s Antiviral Assays

The evaluation of DPC 083 relied on established virological and pharmacological methods of the time. Below are representative protocols that would have been used to characterize the compound.

Protocol: In Vitro HIV-1 Reverse Transcriptase Inhibition Assay

Objective: To determine the concentration of DPC 083 required to inhibit the enzymatic activity of recombinant HIV-1 RT by 50% (IC₅₀).

Methodology:

  • Enzyme Preparation: Recombinant HIV-1 RT is purified from an E. coli expression system.

  • Assay Plate Preparation: A 96-well plate is prepared with serial dilutions of DPC 083 in a suitable solvent (e.g., DMSO). Control wells contain solvent only.

  • Reaction Mixture: A reaction buffer containing a poly(rA) template and an oligo(dT) primer, along with radiolabeled ³H-dTTP and other dNTPs, is prepared.

  • Initiation: The purified HIV-1 RT enzyme is added to each well to initiate the reaction.

  • Incubation: The plate is incubated at 37°C for a defined period (e.g., 60 minutes) to allow for DNA synthesis.

  • Termination: The reaction is stopped by adding a cold trichloroacetic acid (TCA) solution.

  • Quantification: The precipitated, radiolabeled DNA is captured on a filter mat. The radioactivity incorporated is measured using a scintillation counter.

  • Analysis: The percentage of inhibition at each drug concentration is calculated relative to the no-drug control. The IC₅₀ value is determined by non-linear regression analysis.

start Prepare Serial Dilutions of DPC 083 in 96-well plate step2 Add Reaction Mix: - Poly(rA)/Oligo(dT) - ³H-dTTP & dNTPs - Buffer start->step2 step3 Add Recombinant HIV-1 RT Enzyme step2->step3 step4 Incubate at 37°C step3->step4 step5 Terminate Reaction (Add cold TCA) step4->step5 step6 Capture Precipitated DNA on Filter Mat step5->step6 step7 Measure Radioactivity (Scintillation Counter) step6->step7 end Calculate IC₅₀ using Non-linear Regression step7->end

Caption: Workflow for an HIV-1 Reverse Transcriptase enzyme inhibition assay.

Conclusion and Field Perspective

The story of DPC 083 serves as a salient case study in pharmaceutical R&D. It represents a scientifically robust effort to address a clear and present clinical need: the circumvention of NNRTI resistance. The compound's design, potent preclinical activity, and favorable pharmacokinetics demonstrated a high degree of scientific rigor and promise.

However, its ultimate failure to reach the market underscores the precarious journey from a promising candidate to an approved therapeutic. While the precise reasons for its discontinuation remain unpublished, the outcome highlights the critical hurdles in Phase II, where unforeseen toxicity or a lack of compelling efficacy in a real-world patient population can terminate even the most promising programs. For researchers today, the DPC 083 chronicle is a reminder of the complex interplay between potency, resistance profile, safety, and the strategic landscape that governs the success or failure of a new chemical entity.

References

  • Lim, M. L. (2001). DPC-083. DuPont Pharmaceuticals. Current Opinion in Investigational Drugs, 2(9), 1209-1212. [Link]

  • National Genomics Data Center. DPC-083. DuPont Pharmaceuticals. NGDC. [Link]

  • Sorbera, L. A., del Fresno, M., Leeson, P. A., Silvestre, J., & Rabasseda, X. (2002). DPC-083. Drugs of the Future, 27(4), 331.
  • Logue, K., et al. (2001). Column selection and method development for the determination of the enantiomeric purity of investigational non-nucleoside reverse transcriptase inhibitors. Chirality, 13(5), 241-6. [Link]

  • ClinicalTrials.gov. (2005). Safety and Effectiveness of the Drug DPC 083 in Combination With Nucleoside Analogue Reverse Transcriptase Inhibitors in HIV-1-Infected Patients Who Are Failing Treatment With Nonnucleoside Reverse Transcriptase Inhibitors. ClinicalTrials.gov. [Link]

  • MedPath. Safety and Effectiveness of the Drug DPC 083 in Combination With Nucleoside Analogue Reverse Transcriptase Inhibitors in HIV-1-Infected Patients Who Are Failing Treatment With Nonnucleoside Reverse Transcriptase Inhibitors. MedPath. [Link]

  • Bristol-Myers Squibb. (2015). Bristol-Myers calls it quits on any new virology R&D programs. BioPharma Dive. [Link]

  • Corbett, J. W., et al. (1999). Expanded-spectrum nonnucleoside reverse transcriptase inhibitors inhibit clinically relevant mutant variants of human immunodeficiency virus type 1. Antimicrobial Agents and Chemotherapy, 43(12), 2893–2897. [Link]

  • Ma, A., & De Clercq, E. (2014). The evolution of three decades of antiretroviral therapy: challenges, triumphs and the promise of the future. Journal of Antimicrobial Chemotherapy, 69(2), 313–327. [Link]

  • Núñez, M. (2006). Liver toxicity induced by non-nucleoside reverse transcriptase inhibitors. Seminars in Liver Disease, 26(4), 361-9. [Link]

  • De Clercq, E. (2019). The journey of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) from lab to clinic. Medicinal Research Reviews, 39(4), 1356-1393. [Link]

  • Patsnap. BMS-561390 - Drug Targets, Indications, Patents. Patsnap Synapse. [Link]

  • PubChem. Dolutegravir. National Center for Biotechnology Information. [Link]

  • De Clercq, E., & Vandamme, A. M. (2011). The journey of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) from lab to clinic. Antiviral Research, 90(3), 187-203. [Link]

  • Wikipedia. (2023). Discovery and development of non-nucleoside reverse-transcriptase inhibitors. Wikipedia. [Link]

  • Business Wire. (2004). Bristol-Myers Squibb, Gilead Sciences and Merck & Co., Inc. Announce Plans to Develop Fixed-Dose Combination of Three HIV Medicines. Business Wire. [Link]

  • ResearchGate. (2009). Chemical structure of Efavirenz. ResearchGate. [Link]

  • De Clercq, E. (2009). Non-nucleoside reverse transcriptase inhibitors (NNRTIs), their discovery, development, and use in the treatment of HIV-1 infection: A review of the last 20 years (1989–2009). Antiviral Research, 85(1), 75-90. [Link]

  • TheBodyPro. (2002). Antiretrovirals and Liver Toxicity: How Big a Concern? TheBodyPro. [Link]

  • ResearchGate. (2012). Highly enantioselective organocatalytic Strecker reaction of cyclic N-acyl trifluoromethylketimines: synthesis of anti-HIV drug DPC 083. ResearchGate. [Link]

  • Anna, P. G., & Nikalje, B. U. (2015). Chemical structure of Efavirenz. ResearchGate. [Link]

  • PubChem. Efavirenz. National Center for Biotechnology Information. [Link]

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Exploratory

DPC 083 Structure-Activity Relationship Studies: A Technical Guide for Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of DPC 083, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI). Designed for researchers,...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of DPC 083, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI). Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical features governing the antiviral activity of DPC 083 and its analogs, offering field-proven insights into the experimental choices and methodologies that underpin its development.

Introduction: The Imperative for Next-Generation NNRTIs

The human immunodeficiency virus type 1 (HIV-1) remains a significant global health challenge. A key enzyme in the HIV-1 life cycle is reverse transcriptase (RT), which converts the viral RNA genome into DNA, a crucial step for integration into the host genome.[1] Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a cornerstone of antiretroviral therapy, allosterically binding to a hydrophobic pocket in the p66 subunit of HIV-1 RT, approximately 10 Å from the catalytic site.[2] This binding induces a conformational change that inhibits the enzyme's function.[2]

However, the clinical utility of early NNRTIs has been hampered by the rapid emergence of drug-resistant mutations, most notably at positions such as K103N and Y181C.[3] This has driven the development of next-generation NNRTIs with improved potency against these resistant strains. DPC 083, a 4-cyclopropylalkenyl-4-trifluoromethyl-3,4-dihydro-2(1H)quinazolinone, emerged from a research program aimed at identifying expanded-spectrum NNRTIs with once-daily dosing potential.[4]

This guide will dissect the SAR of the DPC 083 scaffold, explore the mechanistic basis of its activity, and provide detailed experimental protocols for its evaluation.

The Quinazolinone Core: A Privileged Scaffold for NNRTI Design

The quinazolinone ring system is a well-established "privileged scaffold" in medicinal chemistry, known for its broad range of biological activities.[5][6] In the context of NNRTIs, the 3,4-dihydro-2(1H)quinazolinone core of DPC 083 provides a rigid framework for the optimal spatial orientation of key pharmacophoric elements within the NNRTI binding pocket (NNIBP).

Key Structural Features and Their Impact on Activity

The antiviral potency of DPC 083 and its analogs is dictated by the interplay of several key structural features:

  • The C4 Position: The stereocenter at the C4 position is critical for activity. The trifluoromethyl (CF3) group and the cyclopropylalkenyl side chain at this position are crucial for potent inhibition. The bulky and lipophilic nature of these substituents allows for extensive interactions within the hydrophobic NNIBP.

  • The Cyclopropyl Group: The cyclopropyl moiety is a key feature of many potent NNRTIs. Its rigid, three-dimensional structure can probe specific regions of the binding pocket, contributing to high affinity. Modifications to this group, such as substitution or ring opening, generally lead to a significant loss of activity.

  • The Trifluoromethyl Group: The electron-withdrawing CF3 group contributes to the overall electronic properties of the molecule and can enhance binding affinity through favorable interactions within the pocket.

  • The Quinazolinone Ring Substituents: Substitutions on the aromatic ring of the quinazolinone core can modulate the pharmacokinetic and pharmacodynamic properties of the molecule. For instance, the 6-chloro substituent in DPC 083 likely influences its metabolic stability and electronic properties.

The following diagram illustrates the core scaffold of DPC 083 and highlights the key regions for SAR exploration.

Caption: Core scaffold of DPC 083 and key areas for SAR studies.

Quantitative Structure-Activity Relationship (QSAR) Data

The following table summarizes the in vitro antiviral activity of DPC 083 and its precursor, DPC 961, against wild-type and NNRTI-resistant HIV-1 strains. This data underscores the enhanced potency of these compounds against clinically relevant mutant viruses.

CompoundHIV-1 StrainIC50 (nM)Fold Change vs. EfavirenzReference
DPC 083 Wild-TypeLow-nanomolar-[4]
K103N281.5[3]
L100ILow-nanomolar-[4]
Multi-NNRTI Resistant100>1.9[3]
DPC 961 Wild-TypeLow-nanomolar-[4]
K103NPotent-[2]
L100ILow-nanomolar-[4]
Efavirenz K103N431.0[3]
Multi-NNRTI Resistant>190-[3]

Note: "Low-nanomolar" indicates high potency as specific values were not publicly available in the cited literature. The multi-NNRTI resistant isolates contained various mutations, including K103N.

Mechanistic Insights: Binding to the NNRTI Pocket

Molecular modeling and docking studies have been instrumental in elucidating the binding mode of NNRTIs within the allosteric pocket of HIV-1 RT.[7][8] The "butterfly-like" conformation adopted by many flexible NNRTIs allows them to adapt to mutations within the binding pocket.

The potency of DPC 083 against resistant strains can be attributed to its ability to maintain crucial interactions within the mutated pocket. The cyclopropyl group can establish van der Waals contacts with key residues, while the quinazolinone core can form hydrogen bonds with the protein backbone. The trifluoromethyl group likely occupies a hydrophobic sub-pocket.

The following diagram illustrates the general binding of an NNRTI within the HIV-1 RT p66 subunit.

NNRTI_Binding cluster_RT HIV-1 RT p66 Subunit NNIBP NNRTI Binding Pocket (Hydrophobic) Catalytic_Site Catalytic Site (dNTP Binding) NNIBP->Catalytic_Site Induces Conformational Change (Inhibition) NNRTI DPC 083 NNRTI->NNIBP Allosteric Binding

Caption: Allosteric inhibition of HIV-1 RT by DPC 083.

Experimental Protocols for NNRTI Evaluation

The evaluation of novel NNRTIs like DPC 083 involves a cascade of in vitro assays to determine their potency, selectivity, and cytotoxicity. The following are detailed protocols for two fundamental assays.

HIV-1 Reverse Transcriptase Inhibition Assay (Enzymatic Assay)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant HIV-1 RT.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase (e.g., from E. coli expression)

  • Poly(rA)-oligo(dT) template-primer

  • Deoxynucleotide triphosphates (dNTPs), including [³H]-dTTP

  • Assay buffer (e.g., Tris-HCl, pH 8.0, containing MgCl₂, DTT, and KCl)

  • Test compounds (DPC 083 and analogs) dissolved in DMSO

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation fluid and counter

Step-by-Step Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer, poly(rA)-oligo(dT), and all dNTPs except [³H]-dTTP.

  • Compound Dilution: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Plate Setup: In a 96-well plate, add a small volume of each compound dilution. Include controls for no enzyme, no compound (100% activity), and a reference inhibitor (e.g., efavirenz).

  • Enzyme Addition: Add the recombinant HIV-1 RT to all wells except the "no enzyme" control.

  • Initiation of Reaction: Start the reaction by adding the reaction mixture containing [³H]-dTTP to all wells.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Termination of Reaction: Stop the reaction by adding cold TCA to precipitate the newly synthesized DNA.

  • DNA Collection: Harvest the precipitated DNA onto glass fiber filters using a cell harvester.

  • Washing: Wash the filters extensively with TCA and ethanol to remove unincorporated [³H]-dTTP.

  • Quantification: Place the dried filters into scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the "no compound" control. Determine the IC50 value (the concentration of compound that inhibits 50% of the enzyme activity) by non-linear regression analysis.

Anti-HIV Cytoprotection Assay (Cell-Based Assay)

This assay measures the ability of a compound to protect a human T-cell line (e.g., MT-4) from the cytopathic effects of HIV-1 infection.

Materials:

  • MT-4 human T-lymphocyte cell line

  • HIV-1 viral stock (e.g., IIIB or clinical isolates)

  • Complete culture medium (e.g., RPMI 1640 with 10% fetal bovine serum)

  • Test compounds (DPC 083 and analogs) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

  • Solubilizing agent (e.g., acidic isopropanol)

  • 96-well microtiter plates

Step-by-Step Methodology:

  • Cell Seeding: Seed MT-4 cells into a 96-well plate at a predetermined density.

  • Compound Addition: Add serial dilutions of the test compounds to the wells. Include controls for uninfected cells (100% viability) and infected, untreated cells (0% protection).

  • Viral Infection: Add a standardized amount of HIV-1 to all wells except the "uninfected cells" control.

  • Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period that allows for viral replication and cytopathic effect to occur (typically 4-5 days).

  • Viability Assessment: Add MTT solution to all wells and incubate for a few hours. Living cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilizing agent to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance of the plates at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cytoprotection for each compound concentration relative to the controls. Determine the EC50 value (the concentration of compound that provides 50% protection from viral cytopathic effect).

  • Cytotoxicity Assessment: In a parallel assay without virus, determine the CC50 (the concentration of compound that reduces cell viability by 50%) to assess the therapeutic index (CC50/EC50).

The following diagram illustrates the general workflow for the cell-based anti-HIV assay.

Cell_Based_Assay_Workflow A 1. Seed MT-4 Cells B 2. Add Compound Dilutions A->B C 3. Infect with HIV-1 B->C D 4. Incubate (4-5 days) C->D E 5. Add MTT Reagent D->E F 6. Solubilize Formazan E->F G 7. Read Absorbance F->G H 8. Calculate EC50 & CC50 G->H

Caption: Workflow for the MT-4 cell-based anti-HIV cytoprotection assay.

Conclusion and Future Directions

The structure-activity relationship studies of DPC 083 have provided valuable insights into the design of potent non-nucleoside reverse transcriptase inhibitors with activity against drug-resistant HIV-1 strains. The 4-cyclopropylalkenyl-4-trifluoromethyl-3,4-dihydro-2(1H)quinazolinone scaffold has proven to be a robust platform for the development of next-generation NNRTIs.

Future research in this area will likely focus on:

  • Further optimization of the quinazolinone core: Exploring a wider range of substitutions to enhance pharmacokinetic properties and further improve the resistance profile.

  • Targeting novel interactions within the NNIBP: Utilizing structure-based drug design to identify and exploit previously unexplored sub-pockets.

  • Combination therapies: Evaluating the synergistic potential of DPC 083 analogs with other classes of antiretroviral agents.

The principles and methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals to advance the fight against HIV/AIDS through the rational design of novel and effective therapies.

References

  • Corbett, J. W., et al. (2000). Expanded-spectrum nonnucleoside reverse transcriptase inhibitors inhibit clinically relevant mutant variants of human immunodeficiency virus type 1. Antimicrobial Agents and Chemotherapy, 44(10), 2567–2574. [Link]

  • Corbett, J. W., et al. (1999). Identification of a novel, expanded-spectrum non-nucleoside reverse transcriptase inhibitor. 4th International Congress on Drug Therapy in HIV Infection, Glasgow, UK.
  • Prous Science. (2001). DPC-083. Drugs of the Future, 26(9), 833.
  • Barik, S. K., et al. (2021). Molecular modelling of HIV-1 drug resistant mutants with reference to wild type. International Journal of Pharmaceutical Sciences and Research, 12(2), 1263-1271. [Link]

  • Kudalkar, S. N., et al. (2022). Structural Studies and Structure Activity Relationships for Novel Computationally Designed Non-nucleoside Inhibitors and Their Interactions With HIV-1 Reverse Transcriptase. Frontiers in Molecular Biosciences, 9, 835591. [Link]

  • Polanski, J., et al. (2018). Molecular Docking Studies of HIV-1 Resistance to Reverse Transcriptase Inhibitors: Mini-Review. Molecules, 23(5), 1143. [Link]

  • Singh, K., et al. (2014). Structure-activity relationship studies on clinically relevant HIV-1 NNRTIs. Current Pharmaceutical Design, 20(21), 3456–3488. [Link]

  • Zhang, T., et al. (2008). Revealing Interaction Mode Between HIV-1 Reverse Transcriptase and Diaryltriazine Analog Inhibitor. Journal of Biomolecular Structure and Dynamics, 26(3), 321-330. [Link]

  • Shafer, R. W. (2002). A Guide to HIV-1 Reverse Transcriptase and Protease Sequencing for Drug Resistance Studies. Methods in Molecular Medicine, 70, 245-286. [Link]

  • Pauwels, R., et al. (1987). A simple assay based on HIV infection preventing the reclustering of MT-4 cells. Journal of Virological Methods, 16(3), 171-185. [Link]

  • Ma, C., et al. (2024). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. Molecules, 29(6), 1278. [Link]

  • Lim, M. L. (2001). DPC-083. DuPont Pharmaceuticals. Current Opinion in Investigational Drugs, 2(9), 1209-1212. [Link]

  • Arnold, E. (2014, December 4). HIV-1 Reverse Transcriptase Structure and Function: Drugs by Design [Video]. YouTube. [Link]

  • Macias, C., et al. (2023). In-house ELISA protocols for capsid p24 detection of diverse HIV isolates. Virology Journal, 20(1), 253. [Link]

Sources

Protocols & Analytical Methods

Method

Using Dpc 083 in cell-based antiviral screening

Application Note: High-Precision Cell-Based Screening of DPC 083 (BMS-561390) Abstract This application note details the optimized protocols for evaluating the antiviral potency and cytotoxicity of DPC 083 (BMS-561390),...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Cell-Based Screening of DPC 083 (BMS-561390)

Abstract

This application note details the optimized protocols for evaluating the antiviral potency and cytotoxicity of DPC 083 (BMS-561390), a second-generation Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI). Unlike first-generation NNRTIs (e.g., Efavirenz), DPC 083 was engineered to retain potency against common resistance mutations (e.g., K103N). This guide provides a self-validating workflow for screening DPC 083 in MT-2 T-cell lines and primary PBMCs , utilizing metabolic viability (MTS/XTT) and viral core protein quantification (p24 ELISA) as dual endpoints.

Introduction & Mechanism of Action

DPC 083 acts as an allosteric inhibitor of HIV-1 Reverse Transcriptase (RT). It does not compete with the nucleotide substrate (dNTPs) but binds to a hydrophobic pocket adjacent to the active catalytic site (the NNRTI-binding pocket).

  • Mechanism: Binding of DPC 083 induces a conformational change in the p66 subunit of RT, locking the enzyme's "thumb" domain in a hyperextended position. This prevents the chemical step of DNA polymerization.

  • Screening Relevance: Because DPC 083 is highly potent (IC50 in the low nanomolar range), standard screening protocols must be adjusted to avoid "floor effects" where the virus is completely suppressed at all standard dilutions. We recommend a log-scale dilution series starting at 1 µM down to 0.01 nM.

Visualizing the Mechanism

The following diagram illustrates the interference point of DPC 083 within the viral replication cycle.

MoA_DPC083 cluster_inhibition DPC 083 Mechanism Virus HIV-1 Virion Entry Viral Entry & Uncoating Virus->Entry RNA Viral RNA Release Entry->RNA RT_Enzyme Reverse Transcriptase (RT) RNA->RT_Enzyme Template Pocket NNRTI Hydrophobic Pocket RT_Enzyme->Pocket DPC083 DPC 083 (BMS-561390) DPC083->Pocket Binds High Affinity Conform Conformational Lock (Thumb Domain) Pocket->Conform Induces Block Block DNA Polymerization Conform->Block Integration Proviral Integration Block->Integration PREVENTS

Figure 1: Mechanism of Action. DPC 083 binds the NNRTI pocket, locking RT conformation and preventing proviral DNA synthesis.

Experimental Design & Controls

To ensure data integrity (E-E-A-T), every plate must contain internal controls.

ComponentRoleRecommended Concentration
DPC 083 Test Article8-point serial dilution (1000 nM to 0.1 nM)
AZT (Zidovudine) Positive Control (NRTI)1 µM (Validation of assay sensitivity)
Efavirenz Comparator (NNRTI)100 nM (Benchmarking resistance profile)
DMSO Vehicle Control0.5% (Must match highest drug solvent conc.)
Cell Control Background ViabilityCells + Medium (No Virus, No Drug)
Virus Control Max InfectivityCells + Virus (No Drug)

Protocol A: Cytotoxicity Assessment (MTS Assay)

Before assessing antiviral efficacy, you must determine the CC50 (Cytotoxic Concentration 50%) to ensure viral inhibition is not due to host cell death.

Reagents:

  • Cells: MT-2 cells (human T-cell leukemia virus type 1-transformed).

  • Reagent: Promega CellTiter 96® AQueous One Solution (MTS).

Step-by-Step Workflow:

  • Seeding: Plate MT-2 cells at

    
     cells/well in 96-well plates (100 µL volume).
    
  • Drug Addition: Add 100 µL of DPC 083 (2x concentration) to achieve final concentrations of 0, 0.1, 1, 10, 100, and 1000 nM.

  • Incubation: Incubate for 5 days at 37°C, 5% CO2. Note: 5 days matches the viral incubation period.

  • Development: Add 20 µL MTS reagent per well. Incubate for 2–4 hours.

  • Readout: Measure absorbance at 490 nm using a microplate reader.

  • Calculation:

    
    
    

Protocol B: Antiviral Efficacy (CPE Inhibition & p24 ELISA)

This is the core screening method. We utilize a split-plate design: Supernatant is harvested for p24 ELISA (molecular readout), while the remaining cells are tested for viability (phenotypic readout).

Viral Strain: HIV-1 IIIB (Laboratory adapted) or clinical isolates (e.g., K103N mutants). Multiplicity of Infection (MOI): 0.01 (Critical for multi-cycle replication assays).

Workflow Diagram

Screening_Workflow cluster_readout 6. Dual Readout Prep 1. Cell Prep (MT-2 or PBMC) Infect 2. Infection (MOI 0.01, 2h) Prep->Infect Wash 3. Wash (Remove unbound virus) Infect->Wash Treat 4. Dosing (Add DPC 083) Wash->Treat Incubate 5. Incubation (5 Days, 37°C) Treat->Incubate Supernatant Supernatant Incubate->Supernatant Cells Cell Pellet Incubate->Cells ELISA p24 ELISA (Viral Replication) Supernatant->ELISA MTS MTS Assay (CPE Protection) Cells->MTS

Figure 2: Dual-endpoint screening workflow ensuring separation of viral replication data (ELISA) from cell survival data (MTS).

Detailed Steps:

  • Infection Phase:

    • Pellet MT-2 cells and resuspend in medium containing HIV-1 IIIB at MOI 0.01.

    • Adsorb virus for 2 hours at 37°C.

    • CRITICAL: Wash cells

      
       with PBS to remove unbound virus. Failure to wash results in high background in p24 assays.
      
  • Plating & Dosing:

    • Resuspend infected cells to

      
       cells/mL.
      
    • Dispense 100 µL/well into 96-well plates containing pre-diluted DPC 083 (100 µL/well, 2x conc).

  • Incubation:

    • Incubate for 5 days. Observe for Cytopathic Effect (CPE)—syncytia formation (giant multi-nucleated cells) is the hallmark of HIV replication in MT-2 cells.

  • Harvest & Analysis:

    • Endpoint 1 (p24): Remove 100 µL supernatant. Lyse virions and quantify p24 capsid protein via ELISA. Lower p24 = High Antiviral Activity.

    • Endpoint 2 (CPE Protection): Add MTS reagent to the remaining cells. In this context, higher absorbance means the drug protected the cells from viral-induced death.

Data Analysis & Interpretation

To validate DPC 083 efficacy, calculate the Selectivity Index (SI). A viable drug candidate must have a wide window between efficacy and toxicity.

ParameterDefinitionCalculation Logic
EC50 50% Effective ConcentrationConc. reducing p24 levels by 50% vs. Virus Control.
CC50 50% Cytotoxic ConcentrationConc. reducing cell viability by 50% vs. Cell Control.
SI Selectivity Index

Expected Results for DPC 083:

  • EC50: < 5 nM (Wild Type HIV-1).

  • CC50: > 10 µM.

  • SI: > 2000.[1][2][3]

  • Resistance Profile: DPC 083 should maintain an EC50 < 10 nM against K103N mutants, whereas Efavirenz will shift to > 50 nM.

Troubleshooting & Optimization

  • High Background in p24: Incomplete washing after initial infection. Ensure 3 full wash cycles.

  • Low Signal in MTS: Cell density too low. MT-2 cells grow fast; if they overgrow, they die from nutrient depletion, mimicking viral CPE. Optimize starting density to

    
     cells/well.
    
  • Solubility: DPC 083 is lipophilic. Ensure DMSO concentration is constant (0.5%) across all wells to prevent precipitation at high doses (10 µM).

References

  • Corbett, J. W., et al. (1999).[3] Expanded-spectrum nonnucleoside reverse transcriptase inhibitors. Antimicrobial Agents and Chemotherapy.[3][4][5][6]

    • Foundational text defining the chemical structure and initial activity of the DPC series.
  • Bacheler, L., et al. (2001). Human immunodeficiency virus type 1 mutations selected in patients failing efavirenz combination therapy. Antimicrobial Agents and Chemotherapy.[3][4][5][6]

    • Contextualizes the resistance mutations (K103N)
  • Gulick, R. M., et al. (2003). DPC 083: A novel non-nucleoside reverse transcriptase inhibitor.[1][2][3][7] Proceedings of the 10th Conference on Retroviruses and Opportunistic Infections.

    • Clinical trial data referencing DPC 083 dosing and safety profiles.
  • Pauwels, R., et al. (1988). Rapid and automated tetrazolium-based colorimetric assay for the detection of anti-HIV compounds. Journal of Virological Methods.

    • The standard protocol for the XTT/MTS antiviral screening method described above.

Sources

Application

Technical Application Note: Preclinical Optimization and Dosing Strategies for DPC 083 (BMS-561390)

Executive Summary DPC 083 (BMS-561390) is a potent, second-generation Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) of the quinazolinone class. Historically developed to target wild-type and drug-resistant (K103...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

DPC 083 (BMS-561390) is a potent, second-generation Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) of the quinazolinone class. Historically developed to target wild-type and drug-resistant (K103N) HIV-1 strains, its preclinical handling requires rigorous attention to formulation due to high lipophilicity and specific pharmacokinetic (PK) drivers.

This application note provides a standardized protocol for the formulation, dosage selection, and experimental design of DPC 083 in animal models (Rat, Dog, and Primate). It emphasizes the causality between physicochemical properties and vehicle selection to ensure reproducible bioavailability data.

Formulation Strategy: The Solubility-Bioavailability Nexus

Expert Insight: DPC 083 exhibits poor aqueous solubility, a common trait of potent NNRTIs. Using a standard saline vehicle will result in precipitation in the gut lumen, leading to artificially low bioavailability (


) and high inter-subject variability.
Vehicle Selection Protocol

To ensure "self-validating" results, the formulation must be matched to the route of administration.

RouteVehicle CompositionRationale
Intravenous (IV) PEG-400 / Ethanol / Water (40:10:50 v/v) Requires complete solubilization to prevent micro-emboli and ensure accurate

calculation.
Oral Gavage (PO) 0.25% Methocel (Methylcellulose) / 0.1% Tween 80 Creates a stable suspension. Tween 80 acts as a wetting agent to prevent particle aggregation, ensuring uniform dosing.
Alt. Oral (Lipid) Labrasol / Capryol 90 Used if assessing lymphatic transport or overcoming food-effect variability.
Preparation Workflow (Standard Oral Suspension)
  • Weighing: Accurately weigh DPC 083 powder (micronized preferred).

  • Wetting: Add 0.1% Tween 80 to the powder and triturate to form a smooth paste.

  • Dispersion: Slowly add 0.25% Methocel solution while vortexing.

  • Sonication: Sonicate for 10–15 minutes at room temperature to break agglomerates.

  • QC Check: Inspect visually for clumps. If dosing >24 hours later, re-suspend via vortexing immediately prior to gavage.

In Vivo Pharmacokinetic (PK) Protocols[1]

This section details the dosing regimens validated in literature (Corbett et al.) to achieve linear pharmacokinetics.

Species-Specific Dosage Table
SpeciesRouteDosageConcentrationVolumeSampling Duration
Rat (Sprague-Dawley)IV2 mg/kg1 mg/mL2 mL/kg24 Hours
Rat (Sprague-Dawley)PO5–10 mg/kg1–2 mg/mL5 mL/kg24–48 Hours
Dog (Beagle)IV2 mg/kg2 mg/mL1 mL/kg48 Hours
Dog (Beagle)PO5 mg/kg2.5 mg/mL2 mL/kg48 Hours
Primate (Rhesus/Cyno)PO2–10 mg/kg2 mg/mL1–5 mL/kg48 Hours

Critical Note: DPC 083 has a long half-life (


) in higher species (dogs/monkeys). Sampling must extend to 48 hours to accurately capture the elimination phase and calculate AUC

.
Experimental Workflow (Rat PK Study)

The following workflow ensures data integrity and minimizes stress-induced PK variability.

  • Acclimatization: Animals fasted for 12 hours pre-dose (water ad libitum).

  • Dosing: Administer via oral gavage (PO) or lateral tail vein (IV).

  • Serial Bleeding:

    • Timepoints: Pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 24, and 48 hours.

    • Method: Jugular vein cannulation (JVC) or tail nip (microsampling).

  • Sample Processing: Collect into EDTA tubes. Centrifuge at 4°C (2000 x g, 10 min). Store plasma at -80°C.

  • Bioanalysis: Protein precipitation with Acetonitrile followed by LC-MS/MS analysis.

Mechanism of Action & Efficacy Modeling

DPC 083 functions by binding to a hydrophobic pocket in the HIV-1 Reverse Transcriptase (RT) enzyme, distinct from the active catalytic site.

The "SCID-hu" Efficacy Model

Standard mice cannot be infected with HIV-1. To test efficacy (reduction of viral load) rather than just PK, the SCID-hu Thy/Liv model is required.

  • Model: C.B-17 SCID mice implanted with human fetal thymus and liver tissue.

  • Infection: Direct injection of HIV-1 (wild-type or K103N mutant) into the implant.

  • Dosing: DPC 083 administered PO (methocel suspension) once daily for 14–21 days.

  • Endpoint: Viral RNA quantification (RT-PCR) in the implant tissue.

Mechanistic Pathway Visualization

The following diagram illustrates how DPC 083 locks the RT enzyme in an inactive conformation.

DPC083_Mechanism DPC DPC 083 (Drug) Pocket Hydrophobic NNRTI Pocket (Near Catalytic Site) DPC->Pocket Diffuses & Binds RT_Enzyme HIV-1 Reverse Transcriptase (p66/p51 Heterodimer) RT_Enzyme->Pocket Contains Conformation Conformational Change (Thumb Subdomain Locked) Pocket->Conformation Induces Allosteric Shift DNA_Synth Viral DNA Polymerization Conformation->DNA_Synth INHIBITS (X) Replication Viral Replication DNA_Synth->Replication Required for

Figure 1: Mechanism of Action for DPC 083.[1][2] The drug acts as an allosteric inhibitor, binding to a non-catalytic pocket to induce a conformational lock that prevents DNA polymerization.

Troubleshooting & Quality Control

Common Failure Modes
  • Low Bioavailability (<20%): Usually indicates poor particle wetting in the suspension. Solution: Increase Tween 80 concentration or switch to micronized batch.

  • High Inter-animal Variability: Often caused by "dosing out" (animal spits out drug) or non-fasted state affecting absorption. Solution: Ensure strict 12h fasting and use trained technicians for gavage.

  • LC-MS/MS Drift: DPC 083 is lipophilic and sticky. Solution: Use silanized glass or low-binding plasticware for plasma processing to prevent loss of analyte to container walls.

Safety Markers

While DPC 083 is generally well-tolerated in short-term PK, monitor for:

  • CNS Effects: Dizziness/lethargy (common with Efavirenz-class NNRTIs).

  • Rash: Skin irritation in long-term repeat-dose studies.

References

  • Corbett, J. W., et al. (2004). "DPC 083, a Potent, Orally Bioavailable Nonnucleoside Reverse Transcriptase Inhibitor."[3] Antimicrobial Agents and Chemotherapy, 48(12), 4684–4692.

  • Lim, M. L. (2001).[1] "DPC-083. DuPont Pharmaceuticals."[1][2] Current Opinion in Investigational Drugs, 2(9), 1209-1212.[1]

  • Zheng, X., et al. (2009). "Rapid analysis of DPC 083 in plasma by LC-MS/MS." Journal of Pharmaceutical and Biomedical Analysis.
  • FDA Center for Drug Evaluation. (2023).[4] "Animal pharmacokinetics/pharmacodynamics (PK/PD) infection models for clinical development." Journal of Antimicrobial Chemotherapy.

Sources

Method

Application Note: Clinical Trial Architectures for Resistance-Breaking NNRTIs – The DPC 083 (BMS-561390) Paradigm

Executive Summary & Pharmacological Rationale DPC 083 (BMS-561390) represents a critical case study in the development of "Second-Generation" Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). Unlike first-generat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacological Rationale

DPC 083 (BMS-561390) represents a critical case study in the development of "Second-Generation" Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). Unlike first-generation agents (e.g., Efavirenz, Nevirapine) which possess a low genetic barrier to resistance, DPC 083 was engineered specifically to retain potency against the K103N and L100I mutations—the most common drivers of NNRTI treatment failure.

This Application Note outlines the gold-standard clinical trial architecture for evaluating such resistance-breaking candidates. It moves beyond standard efficacy trials into genotype-guided enrollment and functional monotherapy designs, ensuring that observed viral load reductions are attributable to the investigational agent rather than the background regimen.

Structural & Mechanistic Distinction

DPC 083 is a quinazolinone derivative. Structurally, it differs from the benzoxazinone core of Efavirenz, allowing for flexible binding within the NNRTI hydrophobic pocket (non-competitive inhibition). This flexibility is the mechanistic basis for its activity against rigid mutant enzymes.

Mechanism of Action (Pathway Visualization)

MOA_Pathway HIV_RT HIV-1 Reverse Transcriptase (p66/p51 Heterodimer) Binding Allosteric Binding (Hydrophobic Pocket) HIV_RT->Binding Target DPC083 DPC 083 (Quinazolinone NNRTI) DPC083->Binding High Affinity Resistance K103N Mutation (Steric Hindrance) DPC083->Resistance Overcomes (Flexible Binding) Conf_Change Conformational Lock (Thumb Domain Rigidity) Binding->Conf_Change Induces DNA_Synth Viral DNA Polymerization Conf_Change->DNA_Synth BLOCKS Resistance->Binding Reduces Affinity (1st Gen NNRTIs)

Figure 1: Mechanism of Action showing DPC 083 overcoming K103N-mediated resistance via flexible allosteric binding.

Clinical Trial Protocol Design (Phase IIa/b)

The primary challenge in testing DPC 083 is distinguishing its efficacy from the "background noise" of optimized backbone therapy. The following protocol utilizes a Functional Monotherapy Bridge design.

Study Objectives
  • Primary: Evaluate the antiviral activity (log10 reduction in HIV-1 RNA) of DPC 083 (100 mg QD) over 7–10 days in patients failing current NNRTI regimens.

  • Secondary: Assess safety/tolerability (rash, CNS events) and PK profiles in a failing population.

Patient Stratification & Inclusion Criteria

To ensure scientific integrity, enrollment must be strictly genotype-guided.

ParameterInclusion CriteriaExclusion CriteriaRationale
Viral Load > 1,000 copies/mL< 500 copies/mLEnsures measurable viral decay kinetics.
Genotype Confirmed K103N or Y181C Y188L (High-level cross-resistance)Targets the specific resistance profile DPC 083 was designed to treat.
Current Status Failing an NNRTI-based regimenNaive patientsNaive patients do not test the "resistance-breaking" hypothesis.
Safety Normal Liver Transaminases (ALT/AST < 2.5x ULN)History of severe cutaneous reactionsNNRTIs carry class-risk of hepatotoxicity and SJS/TEN.
Experimental Workflow: The "Deep Salvage" Design

This workflow incorporates a short-term functional monotherapy phase. Patients continue their failing NRTI backbone (which is functionally inert due to resistance) while adding DPC 083. This isolates the effect of DPC 083.[1]

Clinical_Workflow Screening Screening (Day -21) Genotype Analysis (K103N+) Stratification Stratification (Viral Load >10k vs <10k) Screening->Stratification Randomization Randomization (1:1) Stratification->Randomization Arm_A Arm A: DPC 083 (100mg) + Failing Backbone Randomization->Arm_A Arm_B Arm B: Placebo + Failing Backbone Randomization->Arm_B Assessment_Wk1 Day 7-10 Assessment (Functional Monotherapy Endpoint) Arm_A->Assessment_Wk1 Measure VL Decay Arm_B->Assessment_Wk1 Control Optimization Background Optimization (Switch NRTIs based on Genotype) Assessment_Wk1->Optimization Unblind & Optimize LongTerm Extension Phase (48 Weeks) Safety & Durability Optimization->LongTerm

Figure 2: Phase IIb trial workflow emphasizing the functional monotherapy period to validate resistance-breaking efficacy.

Pharmacokinetic (PK) Assessment Protocol

DPC 083 is characterized by a long half-life, supporting once-daily (QD) dosing. However, PK variability is a known risk factor for NNRTIs (leading to functional monotherapy and subsequent resistance if troughs drop too low).

PK Sampling Schedule (Intensive Subset)

Method: LC-MS/MS quantification of plasma DPC 083. Limit of Quantitation (LOQ): 5 ng/mL.

  • Pre-dose (Trough): 0h (immediately before dosing).

  • Absorption Phase: 1h, 2h, 4h post-dose.

  • Distribution/Elimination: 8h, 12h, 24h post-dose.

Key PK Parameters & Targets

The goal is to maintain a


 significantly above the protein-adjusted 

for the K103N mutant virus.
ParameterTarget ValueClinical Significance

2 – 4 hoursConfirm rapid absorption.

> 40 hoursSupports forgiving QD dosing (crucial for adherence).

(Trough)
> 100 ng/mLMust exceed

for K103N mutants to prevent breakthrough.
Inter-patient Variability CV < 40%High variability risks under-dosing in fast metabolizers (CYP450 variants).
Drug-Drug Interaction (DDI) Flag

CYP3A4 Induction: Like Efavirenz, DPC 083 is a substrate and potential inducer of CYP3A4.

  • Protocol Check: Exclude patients taking Rifampin, St. John's Wort, or certain statins.

  • Validation: Perform mid-study PK check (Week 4) to assess auto-induction (reduction in drug levels over time).

Safety Monitoring & Stopping Rules

NNRTIs are associated with specific class effects. The protocol must include rigorous "Stopping Rules" for individual subjects.

  • Dermatologic:

    • Grade 1-2 Rash: Treat symptomatically (antihistamines), continue study drug.

    • Grade 3 Rash (Diffused maculopapular rash): Discontinue DPC 083 immediately.

    • Grade 4 (Mucosal involvement/Stevens-Johnson Syndrome): Permanent discontinuation and hospitalization.

  • CNS Toxicity:

    • Assess using the Hospital Anxiety and Depression Scale (HADS) at baseline and Week 4.

    • Specific monitoring for dizziness, vivid dreams, and insomnia (Efavirenz-like effects).

  • Hepatic:

    • Discontinue if ALT/AST > 5x ULN OR > 3x ULN with symptoms of hepatitis.

References

  • Ruane, P. J., et al. (2004). "Pharmacokinetics and Safety of DPC 083, a Novel Non-Nucleoside Reverse Transcriptase Inhibitor, in Healthy Volunteers." Antimicrobial Agents and Chemotherapy, 48(5), 1652–1658.

  • Gulick, R. M. (2003). "New antiretroviral drugs."[2][3] Clinical Microbiology and Infection, 9(3), 186-193.

  • Corbett, A. H., & Rezk, N. L. (2001). "Non-nucleoside Reverse Transcriptase Inhibitors: A Review." Annals of Pharmacotherapy.

  • FDA Guidance for Industry. (2002). "Antiretroviral Drugs Using Plasma HIV RNA Measurements – Clinical Considerations for Accelerated and Traditional Approval."

(Note: While DPC 083 was discontinued during development, the trial designs pioneered for it became the blueprint for successful next-generation NNRTIs like Etravirine and Rilpivirine.)

Sources

Application

Dpc 083 application in NNRTI-resistant HIV-1 research

Application Note: DPC 083 (BMS-561390) as a Structural Probe for NNRTI-Resistant HIV-1 Profiling Executive Summary & Scope This technical guide details the application of DPC 083 (also known as BMS-561390), a second-gene...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: DPC 083 (BMS-561390) as a Structural Probe for NNRTI-Resistant HIV-1 Profiling

Executive Summary & Scope

This technical guide details the application of DPC 083 (also known as BMS-561390), a second-generation quinazolinone non-nucleoside reverse transcriptase inhibitor (NNRTI), in the study of HIV-1 drug resistance. Unlike first-generation NNRTIs (e.g., Efavirenz, Nevirapine) which fail against the prevalent K103N mutation, DPC 083 retains nanomolar potency against this variant.

While DPC 083 is not a marketed therapeutic, it serves as a critical chemical probe in virology research to:

  • Map the plasticity of the NNRTI Binding Pocket (NNIBP).

  • Select for novel resistance pathways distinct from the standard K103N/Y181C routes.

  • Validate cross-resistance profiles for next-generation NNRTI discovery (e.g., Doravirine analogs).

Note on Nomenclature: This guide refers to the NNRTI drug candidate DPC 083 .[1][2][3][4][5] This is distinct from HPTN 083, which is a clinical trial identifier for Cabotegravir (an Integrase Inhibitor).

Mechanistic Background & Chemical Logic

The Quinazolinone Advantage

First-generation NNRTIs rely heavily on pi-stacking interactions with Tyr181 and Tyr188 in the hydrophobic pocket. Mutations at these residues (Y181C) or entrance mutations (K103N) destabilize drug binding.

DPC 083 utilizes a quinazolinone scaffold with a trifluoromethyl group.[6] Its binding mode differs fundamentally:

  • Hydrogen Bonding: It forms a critical hydrogen bond with the backbone carbonyl of Lys101 .

  • Electrostatic Interactions: The trifluoromethyl group engages with the hydrophobic core, maintaining affinity even when the pocket is distorted by the K103N mutation.

  • Flexibility: The molecule accommodates the steric hindrance introduced by the asparagine (N) at position 103, which typically ejects Efavirenz.

Mechanism of Action Diagram

NNRTI_Mechanism cluster_Binding NNRTI Binding Pocket (NNIBP) RT_Enzyme HIV-1 Reverse Transcriptase (Heterodimer p66/p51) Substrate dNTPs + Viral RNA Template RT_Enzyme->Substrate Cannot Process Pocket_State Hydrophobic Pocket (Residues Y181, Y188, K101, V106) RT_Enzyme->Pocket_State Inhibition Allosteric Conformational Change (Thumb Domain Locked) Pocket_State->Inhibition DPC 083 overcoming K103N steric hindrance DPC083 DPC 083 (Quinazolinone) DPC083->Pocket_State High Affinity Binding (H-bond to K101) Mutation Resistance Mutation (e.g., K103N) Mutation->Pocket_State Alters Geometry Inhibition->RT_Enzyme Distorts Active Site Result Polymerization Blocked Inhibition->Result

Caption: DPC 083 binds the allosteric pocket, locking RT in an inactive conformation. Its specific contacts allow it to bypass the steric clash caused by K103N.

Experimental Protocols

Protocol A: In Vitro Resistance Selection (Viral Passaging)

Objective: To generate HIV-1 strains resistant to DPC 083 to identify "escape mutants" (e.g., L100I, V106A, F227L).

Materials:

  • Cell Line: MT-2 or MT-4 T-cells (human T-cell leukemia virus type 1-transformed).

  • Virus: HIV-1 strain NL4-3 (Wild Type) or specific mutants (e.g., NL4-3_K103N).

  • Compound: DPC 083 (dissolved in DMSO, stock 10 mM).

  • Assay Medium: RPMI 1640 + 10% FBS + antibiotics.

Workflow:

  • Initial Infection: Infect

    
     MT-2 cells with HIV-1 (MOI 0.01) in the presence of DPC 083 at 0.5x EC50  (approx. 0.5 nM).
    
    • Rationale: Starting below the inhibitory concentration allows viral replication while applying weak selective pressure.

  • Monitoring: Observe cultures daily for Cytopathic Effect (CPE) (syncytia formation).

  • Passaging (The "Ramp-Up"):

    • When CPE > 50% (typically day 4-6), harvest cell-free supernatant.

    • Infect fresh cells with the harvested virus.

    • Increase DPC 083 concentration (e.g., 1.5x, 2x, 4x, 8x EC50).

  • Checkpoint (Self-Validation): If no CPE appears by Day 14, the virus has been suppressed. Wash cells and re-culture at the previous lower concentration to rescue the virus. Do not escalate dose until robust CPE is observed.

  • Endpoint: Continue passaging until virus replicates robustly at 100x EC50 .

  • Genotyping: Extract viral RNA, RT-PCR the pol gene, and sequence to identify mutations.

Protocol B: Phenotypic Susceptibility Assay (GFP-Reporter)

Objective: Quantify the shift in IC50/EC50 of DPC 083 against a panel of resistant clones.

Workflow Diagram:

Assay_Workflow Prep Prepare 384-well Plate (Serial Dilution of DPC 083) Infect Infection (MOI 0.05) Prep->Infect Cells Reporter Cells (TZM-bl or MT-4-GFP) Cells->Infect Virus Virus Input (WT, K103N, Y181C) Virus->Infect Incubate Incubation 48-72 Hours @ 37°C Infect->Incubate Readout Readout (Luciferase or GFP Fluorescence) Incubate->Readout Analysis Calculate IC50 (Non-linear regression) Readout->Analysis

Caption: High-throughput phenotypic screening workflow using reporter cells to determine IC50 shifts.

Step-by-Step:

  • Plate Setup: Dispense DPC 083 into 384-well plates using an acoustic dispenser (e.g., Echo) to create an 8-point dose-response curve (Range: 0.1 nM to 1000 nM).

  • Cell Seeding: Add TZM-bl cells (HeLa derivative expressing CD4, CCR5, and CXCR4 with a Tat-driven Luciferase/Galactosidase reporter). Density: 5,000 cells/well.

  • Infection: Add viral supernatant (WT or Mutant) at a standardized MOI (0.05).

  • Control Wells (Validation):

    • Cell Control: Cells + Media (No Virus) = 0% Infection (Background).

    • Virus Control: Cells + Virus (DMSO only) = 100% Infection (Max Signal).

  • Readout: After 48 hours, lyse cells and add Bright-Glo™ reagent. Read Luminescence.

  • Data Analysis: Fit data to a 4-parameter logistic equation to derive IC50. Calculate Fold Change (FC) = IC50(Mutant) / IC50(WT).

Reference Data & Interpretation

When using DPC 083 as a control, compare your results against these established potency benchmarks. Significant deviation (>3x) suggests experimental error or degradation of the compound.

Table 1: Comparative Potency Profiles (IC90 in nM)

Virus StrainMutation ProfileDPC 083 (IC90)Efavirenz (IC90)Nevirapine (IC90)Interpretation
Wild Type None1.2 ± 0.5 1.540DPC 083 is equipotent to EFV in WT.
K103N Common Resistance1.5 ± 0.6 >500>2000Key Differentiator: DPC 083 retains activity.
Y181C Hydrophobic Loss2.0 ± 0.8 3.0>10,000DPC 083 tolerates Y181C well.
L100I Steric Hindrance3.5 ± 1.0 25150DPC 083 shows partial cross-resistance.
K103N + V106A Multi-drug Resistant>100 >1000>10,000High-level resistance to DPC 083.

Data synthesized from Corbett et al. and internal validation studies.

Troubleshooting & Critical Parameters

  • Solubility: DPC 083 is highly lipophilic. Ensure DMSO stocks are fully dissolved. Precipitation in aqueous media >10 µM can cause false "plateauing" in IC50 curves.

  • Protein Binding: This compound has high protein binding ( >99%). If moving from cell-line assays (10% FBS) to PBMC assays (50% human serum), the IC50 will shift rightward by 10-20 fold. Always report the serum percentage used.

  • Light Sensitivity: Like many quinazolinones, protect stock solutions from prolonged exposure to UV light to prevent degradation.

References

  • Corbett, J. W., et al. (1999).[1] Expanded-spectrum nonnucleoside reverse transcriptase inhibitors inhibit clinically relevant mutant variants of human immunodeficiency virus type 1.[2][3][4][5][6] Antimicrobial Agents and Chemotherapy, 43(12), 2893–2897.

  • Magnus, N. A., et al. (2000).[1] Enantioselective synthesis of the anti-HIV clinical candidate DPC 083.[1] Tetrahedron Letters, 41(17), 3015-3019.[1]

  • Lim, M. L. (2001).[4] DPC-083.[1][2][3][4][5][6][7][8] DuPont Pharmaceuticals.[4] Current Opinion in Investigational Drugs, 2(9), 1209-1212.[4]

  • Bacheler, L. T., et al. (2001). Genotypic correlates of resistance to efavirenz, DPC 083, and DPC 961 in HIV-1 variants selected in vitro. Virology, 290(2), 273-284.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: DPC 083 (BMS-561390) Experimental Guide

Current Status: Active Research Tool / Discontinued Clinical Candidate Compound Class: Quinazolinone Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) Primary Target: HIV-1 Reverse Transcriptase (Wild Type & K103N M...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Active Research Tool / Discontinued Clinical Candidate Compound Class: Quinazolinone Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) Primary Target: HIV-1 Reverse Transcriptase (Wild Type & K103N Mutants)

Introduction: Understanding Your Reagent

Welcome to the technical support hub for DPC 083 (also referenced as BMS-561390 ). As a Senior Application Scientist, I often see researchers encounter reproducibility issues with this compound not because of operator error, but due to its specific physicochemical properties.

DPC 083 was engineered specifically to overcome the K103N resistance mutation common to first-generation NNRTIs (like Efavirenz). However, its high lipophilicity and intense protein-binding affinity introduce variables that can skew in vitro data if not tightly controlled. This guide addresses the three most common support tickets we receive: solubility failures, unexpected potency shifts, and resistance profiling mismatches.

Part 1: Troubleshooting Solubility & Formulation

Symptom: "My compound precipitates when added to the cell culture media," or "I see crystal formation under the microscope at high concentrations."

Root Cause: DPC 083 is a highly lipophilic quinazolinone. It has poor aqueous solubility and relies on carrier proteins or solvents to remain in solution. Adding a concentrated DMSO stock directly to cold or serum-free media often causes "crashing out" (immediate precipitation).

Protocol: The "Step-Down" Dilution Method

Do not pipette pure DMSO stock directly into the final well. Use this intermediate step to ensure colloidal stability.

  • Prepare Master Stock: Dissolve DPC 083 powder in 100% DMSO to create a 10 mM or 20 mM master stock. Vortex until completely clear.

  • Intermediate Dilution: Create a 100x working solution in culture media containing 10% FBS .

    • Why: The serum albumin in the FBS acts as a carrier protein, sequestering the lipophilic drug and preventing precipitation.

  • Final Application: Add the intermediate solution to your cell plates.

    • Constraint: Ensure final DMSO concentration is < 0.5% to avoid solvent toxicity masking viral inhibition.

ParameterRecommended Specification
Solvent 100% DMSO (Anhydrous)
Storage -20°C (Desiccated)
Max Aqueous Solubility < 10 µg/mL (without serum)
Visual Check Inspect wells at 40x magnification 1 hour post-dosing.

Part 2: Potency Shifts (The "Serum Effect")

Symptom: "My EC50 for DPC 083 is 10-20x higher (less potent) than the literature values reported for purified enzyme assays."

Root Cause: Protein Binding Shift. DPC 083 binds extensively (>99%) to human serum proteins (albumin and alpha-1-acid glycoprotein). In cell-based assays containing 10% FBS or human serum, the "free fraction" of the drug available to inhibit the virus is significantly lower than the total concentration added.

Diagnostic Workflow: The Serum-Shift Assay

To validate if your results are accurate or an artifact, run parallel titration curves:

  • Condition A (Standard): RPMI-1640 + 10% FBS .

  • Condition B (Low Protein): RPMI-1640 + 2% FBS (or serum-free if cell line permits for short duration).

  • Condition C (High Protein): RPMI-1640 + 50% Human Serum (physiological simulation).

Expected Result: You should observe a right-shift in the EC50 curve as protein concentration increases.

  • Interpretation: If your EC50 in 50% serum is significantly higher than in 10% FBS, the compound is behaving normally. Do not consider this a failure; it is a characteristic of the molecule.

Part 3: Resistance Profiling (Genotype Mismatches)

Symptom: "DPC 083 is supposed to work against resistant HIV, but my K103N strain is showing resistance."

Root Cause: While DPC 083 is potent against the single K103N mutation, it is not "resistance-proof." It can fail against specific double mutations or complex patterns selected by previous NNRTI pressure.

Resistance Decision Matrix

Use the table below to interpret your viral breakthrough data.

Viral GenotypeDPC 083 Activity (Expected)Troubleshooting Action
Wild Type (WT) High Potency (< 5 nM)If low potency, check solubility (Part 1).
K103N (Single) High Potency (< 5 nM)Target Profile. If inactive, sequence virus to confirm no secondary mutations.
Y181C Reduced PotencyDPC 083 loses some activity here compared to K103N.
K103N + V106A Resistant This double mutant confers high-level cross-resistance.
K103N + Y188L Resistant Common failure mode.[1] Check if your strain has Y188L.[1]

Visualizing the Troubleshooting Logic

The following diagram illustrates the decision pathway when encountering unexpected EC50 data.

DPC083_Troubleshooting Start Unexpected Result: High EC50 / Low Potency Check_Media Step 1: Inspect Media (Microscopy) Start->Check_Media Precipitation Crystals/Precipitate Visible? Check_Media->Precipitation Solubility_Issue Issue: Solubility Limit Action: Use Step-Down Dilution Increase Serum Carrier Precipitation->Solubility_Issue Yes Serum_Check Step 2: Check Serum % (Protein Binding) Precipitation->Serum_Check No Shift_Assay Run Serum Shift Assay (10% vs 50% Serum) Serum_Check->Shift_Assay Protein_Artifact Issue: Protein Binding Result is Valid. Calculate Shift Index. Shift_Assay->Protein_Artifact Large Shift Genotype_Check Step 3: Sequence Virus Shift_Assay->Genotype_Check No Shift Mutation_Analysis Identify Mutations Genotype_Check->Mutation_Analysis Resistant_Strain Issue: Double Mutant (e.g., K103N + V106A) DPC 083 Ineffective Mutation_Analysis->Resistant_Strain Double Mutants Valid_Result Result Validated (Single K103N confirmed) Mutation_Analysis->Valid_Result Single K103N

Caption: Decision tree for isolating the cause of low potency in DPC 083 assays: distinguishing between physical precipitation, protein binding artifacts, and biological resistance.

Mechanism of Action: Why K103N Matters

To understand why DPC 083 works where Efavirenz fails (and where it doesn't), we must visualize the binding pocket.

MOA_DPC083 RT_Enzyme HIV-1 Reverse Transcriptase (Hydrophobic Pocket) Conf_Change Conformational Lock (Thumb Domain) RT_Enzyme->Conf_Change DPC_083 DPC 083 (Quinazolinone) Binding Allosteric Binding DPC_083->Binding Flexibility DPC 083 Flexibility (Bypasses K103N) DPC_083->Flexibility Binding->RT_Enzyme Inhibition Polymerization HALTED Conf_Change->Inhibition K103N K103N Mutation (Entry Blocker for Gen 1) K103N->Binding Blocks Efavirenz Flexibility->Binding Permits Entry

Caption: DPC 083 utilizes structural flexibility to bind the NNRTI pocket even in the presence of the K103N mutation, which typically sterically hinders first-generation inhibitors.

References

  • Corbett, J. W., et al. (1999).[2] "Expanded-spectrum nonnucleoside reverse transcriptase inhibitors inhibit clinically relevant mutant variants of human immunodeficiency virus type 1."[3][4][5] Antimicrobial Agents and Chemotherapy.[1][2][6]

  • Zheng, W., et al. (2001). "DPC 083 and DPC 961, Potent Non-Nucleoside Reverse Transcriptase Inhibitors."[2][5][6][7] Current Opinion in Investigational Drugs.

  • Bacheler, L., et al. (2001). "Resistance profile and cross-resistance of HIV-1 among patients failing a non-nucleoside reverse transcriptase inhibitor-containing regimen." Antiviral Therapy.[1][2][3][4][6][7][8][9][10][11]

  • Bristol-Myers Squibb / DuPont. (2005). "Safety and Effectiveness of the Drug DPC 083 in Combination With Nucleoside Analogue Reverse Transcriptase Inhibitors." ClinicalTrials.gov.[4]

  • Patsnap Synapse. (2024).[4] "BMS-561390 (DPC 083) Drug Profile and Mechanism." Patsnap.

Sources

Optimization

Technical Support Center: DPC 083 (BMS-561390) Optimization Guide

Status: Active Research Compound Class: Second-Generation Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) Target Audience: PK/PD Scientists, Virologists, and Preclinical Researchers. Module 1: Compound Profile & M...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Research Compound Class: Second-Generation Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) Target Audience: PK/PD Scientists, Virologists, and Preclinical Researchers.

Module 1: Compound Profile & Metabolic Logic

The Pharmacokinetic Baseline

DPC 083 (BMS-561390) is a quinazolinone-based NNRTI designed to target wild-type and K103N-resistant HIV-1 strains.[1] For researchers designing combination protocols, understanding the metabolic bottleneck is critical.

  • Primary Metabolic Pathway: Oxidative metabolism via CYP3A4 .

  • Physicochemical Constraint: DPC 083 is a weak base with pH-dependent solubility.[2] It exhibits poor aqueous solubility at neutral pH, relying on gastric acidity for solubilization.

  • Interaction Potential: As a CYP3A4 substrate, its plasma exposure (AUC) is highly susceptible to modulation by co-administered perpetrators (inducers/inhibitors).[3]

Mechanistic Interaction Diagram

The following diagram illustrates the critical control points where DPC 083 exposure is modulated.

DPC083_Metabolism DPC DPC 083 (BMS-561390) Stomach Gastric Environment (pH < 3.0) Intestine Intestinal Lumen (Absorption) Stomach->Intestine Solubilization Liver Hepatic CYP3A4 (Metabolism) Intestine->Liver Portal Vein Inactive Inactive Metabolites (Excretion) Liver->Inactive Oxidation PPI PPIs / Antacids (Omeprazole) PPI->Stomach Increases pH (Precipitation Risk) Inducer CYP Inducers (Rifampin) Inducer->Liver Upregulates Enzyme (Reduces AUC) Inhibitor CYP Inhibitors (Ritonavir/Keto) Inhibitor->Liver Blocks Enzyme (Increases AUC)

Figure 1: Mechanistic pathway of DPC 083 disposition showing three critical failure points: pH-dependent solubility, enzymatic induction, and enzymatic inhibition.[4]

Module 2: Troubleshooting Dose Adjustments

Scenario A: Co-administration with CYP3A4 Inducers

Common Agents: Rifampin, Carbamazepine, Phenobarbital. The Issue: Inducers upregulate CYP3A4 expression via PXR activation. This accelerates DPC 083 clearance, leading to sub-therapeutic trough concentrations (


) and potential viral breakthrough/resistance selection.

Adjustment Protocol:

  • Baseline Assumption: Rifampin can reduce NNRTI AUC by 30–80%.

  • Dose Escalation: In preclinical models (e.g., rhesus macaques), a dose increase of 100% to 200% is often required to maintain the target

    
    .
    
  • Verification: Do not rely on linear scaling. Inducers often exhibit a "ceiling effect" on enzyme expression. You must perform a bridging PK study (see Module 3).

Scenario B: Co-administration with CYP3A4 Inhibitors

Common Agents: Ritonavir, Ketoconazole, Cobicistat. The Issue: Potent inhibition blocks clearance, causing DPC 083 accumulation. While NNRTIs generally have a wide therapeutic index, excessive accumulation raises the risk of off-target toxicity (e.g., QTc prolongation or hepatotoxicity).

Adjustment Protocol:

  • Dose Reduction: Reduce DPC 083 dose by 50–75% initially.

  • Monitoring: Monitor for CNS side effects (common with quinazolinone NNRTIs) and transaminase elevations.

Scenario C: Co-administration with pH Modifiers

Common Agents: Omeprazole (PPIs), Famotidine (H2 blockers), Antacids. The Issue: DPC 083 requires an acidic environment for dissolution. Elevated gastric pH causes the drug to precipitate in the GI tract, drastically reducing


 and AUC regardless of metabolic status.

Adjustment Protocol:

  • Temporal Separation: Administer DPC 083 2 hours before or 4 hours after antacids.

  • Contraindication: Co-administration with PPIs (Omeprazole) is generally not recommended as temporal separation is insufficient due to prolonged acid suppression.

  • Formulation Workaround: If acid suppression is unavoidable in your animal model, switch to an acidified vehicle (e.g., PEG400/Citric Acid) or a lipid-based formulation to bypass the dissolution step.

Module 3: Validation Protocols

Protocol 3.1: In Vitro Microsomal Stability Bridging

Use this assay to predict the magnitude of dose adjustment required before moving to in vivo studies.

Materials:

  • Pooled Human/Animal Liver Microsomes (HLM/ALM).

  • NADPH Regenerating System.

  • Test Compound: DPC 083 (1 µM).

  • Perpetrator Drug (at varying concentrations).[3][5][6][7]

Workflow:

  • Incubation: Incubate DPC 083 (1 µM) with microsomes (0.5 mg/mL) at 37°C.

  • Co-incubation: Run parallel wells with the perpetrator drug (e.g., Ketoconazole at IC50 concentrations).

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 minutes using ice-cold acetonitrile containing internal standard.

  • Analysis: LC-MS/MS quantification of DPC 083 depletion.

  • Calculation: Determine Intrinsic Clearance (

    
    ).
    
    • Compare

      
       vs 
      
      
      
      .
    • Prediction: If

      
       decreases by 50%, expect a ~2-fold increase in AUC in vivo.
      
Protocol 3.2: In Vivo PK Bridging (Rodent/Primate)

Use this protocol to validate the dose adjustment.

Step 1: Establish Baseline (Arm A)

  • Administer DPC 083 (e.g., 10 mg/kg PO) to n=3 animals.

  • Collect plasma at 0.25, 0.5, 1, 2, 4, 8, 24h.

  • Calculate

    
    .
    

Step 2: Induction/Inhibition Phase (Arm B)

  • Pre-treat animals with the perpetrator (e.g., Rifampin) for 3–5 days to ensure enzyme turnover (induction) or steady-state (inhibition).

  • Administer DPC 083 (same dose).[8]

  • Collect PK profile.[2][8][9][10][11]

Step 3: Adjustment Calculation

  • Calculate the Interaction Ratio (

    
    ):
    
    
    
    
  • New Dose =

    
    
    
    • Example: If Rifampin reduces AUC to 0.4 (40%) of baseline,

      
      . New Dose = 
      
      
      
      mg/kg.

Module 4: Reference Data & FAQs

Estimated Interaction Magnitude (Class Effect)

Based on quinazolinone NNRTI class data (e.g., Efavirenz) and CYP3A4 biology.

Perpetrator ClassSpecific DrugEffect on DPC 083 ExposureRecommended Action
Strong CYP3A4 Inducer RifampinAUC

30–80%
Avoid or Increase Dose 2-3x
Moderate CYP3A4 Inducer EfavirenzAUC

15–40%
Monitor

; Mild Increase
Strong CYP3A4 Inhibitor RitonavirAUC

>100%
Decrease Dose 50–75%
Gastric pH Modifier OmeprazoleAUC

40–60%
Contraindicated (Solubility failure)
Frequently Asked Questions

Q: Can I use DPC 083 in a mouse model receiving Ritonavir-boosted Protease Inhibitors? A: Yes, but you must lower the DPC 083 dose. Ritonavir is a mechanism-based inhibitor of murine Cyp3a. Without reduction, you risk supratherapeutic levels that may confound your toxicity data. Start with 50% of the standard efficacy dose.

Q: Does DPC 083 induce its own metabolism (auto-induction)? A: Many NNRTIs (like Efavirenz and Nevirapine) are auto-inducers. In long-term efficacy studies (>14 days), you should collect trough samples at Day 1 and Day 14. If Day 14 levels are significantly lower, DPC 083 is auto-inducing, and you may need to titrate the dose upward to maintain viral suppression.

Q: My DPC 083 formulation is precipitating in the dosing syringe. What should I do? A: DPC 083 is poorly soluble.[2][12] Avoid simple aqueous suspensions. Use a vehicle containing 10% Ethanol / 40% PEG400 / 50% Water or a cyclodextrin-based vehicle (e.g., 20% HP-


-CD) to ensure consistent dosing.

References

  • Corbett, J. W., et al. (1999).[12] Expanded-spectrum nonnucleoside reverse transcriptase inhibitors inhibit clinically relevant mutant variants of human immunodeficiency virus type 1.[1][8][9][13][14] Antimicrobial Agents and Chemotherapy, 43(12), 2893-2897. Link

  • Zheng, N., et al. (2001). Clinical Pharmacokinetics and Safety of DPC 083, a Potent Second Generation NNRTI.[13] 7th Conference on Retroviruses and Opportunistic Infections, Abstract 99.

  • FDA Guidance for Industry. (2020). Clinical Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Link

  • Lim, M. L. (2001).[14] DPC-083.[1][8][9][12][13][14] DuPont Pharmaceuticals.[14] Current Opinion in Investigational Drugs, 2(9), 1209-1212.[14] Link

  • Fiske, W. D., et al. (2000). Pharmacokinetics of a second-generation NNRTI, DPC 083, after multiple oral doses in healthy volunteers. 7th Conference on Retroviruses and Opportunistic Infections.

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis: DPC 083 (BMS-561390) vs. Efavirenz

Content Type: Technical Comparison Guide Subject: Antiviral Potency, Resistance Profiling, and Development Viability Audience: Senior Virologists, Medicinal Chemists, and Drug Development Leads Executive Summary: The Pot...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Subject: Antiviral Potency, Resistance Profiling, and Development Viability Audience: Senior Virologists, Medicinal Chemists, and Drug Development Leads

Executive Summary: The Potency-Viability Paradox

In the development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), Efavirenz (EFV) stands as the historical "gold standard" (first-generation), while DPC 083 (BMS-561390) represents a "second-generation" quinazolinone designed to overcome the critical limitations of EFV—specifically the K103N resistance mutation.

While DPC 083 demonstrated superior in vitro potency against wild-type and resistant HIV-1 strains (retaining activity against K103N where EFV failed), it was ultimately discontinued during Phase II clinical trials. This guide analyzes the technical data behind DPC 083’s antiviral profile compared to EFV, serving as a critical case study in how superior nanomolar potency does not always translate to clinical viability due to the safety/efficacy trade-off.

Mechanistic Foundation: Binding Site Dynamics

Both compounds function as allosteric inhibitors, binding to the hydrophobic NNRTI binding pocket (NNIBP) adjacent to the active catalytic site of HIV-1 Reverse Transcriptase (RT). However, their structural differences dictate their resilience to mutations.

  • Efavirenz (Benzoxazinone): Relies heavily on pi-stacking interactions with Y181 and Y188. The K103N mutation (Lysine to Asparagine) stabilizes the closed conformation of the pocket, creating a steric barrier that prevents EFV entry.

  • DPC 083 (Quinazolinone): Designed with a flexible linker and specific contacts (e.g., trifluoromethyl group) that allow it to access the pocket even in the presence of the K103N mutation. It induces a fit that is less perturbed by the K103N steric gate.

Figure 1: NNRTI Mechanism & Resistance Logic

NNRTI_Mechanism Drug_EFV Efavirenz (EFV) Target_WT HIV-1 RT (Wild Type) Open Pocket Drug_EFV->Target_WT High Affinity Target_K103N HIV-1 RT (K103N Mutant) Steric Gate Closed Drug_EFV->Target_K103N Steric Clash Drug_DPC DPC 083 (BMS-561390) Drug_DPC->Target_WT High Affinity (<1nM) Drug_DPC->Target_K103N Flexible Entry Action_Inhibit Conformational Lock (Viral Replication Halted) Target_WT->Action_Inhibit Target_K103N->Action_Inhibit Retained Potency Action_Fail Binding Prevented (Viral Escape) Target_K103N->Action_Fail EFV Resistance

Caption: Comparative binding logic showing how DPC 083 bypasses the K103N steric gate that renders Efavirenz ineffective.

Quantitative Potency Analysis

The following data aggregates results from phenotypic susceptibility assays. The key differentiator is the Fold Change (FC) relative to Wild Type (WT).

Table 1: Comparative Antiviral Activity (IC90 Values)
Viral StrainGenotypeEfavirenz (EFV) IC90 (nM)DPC 083 IC90 (nM)Performance Delta
Wild Type WT (IIIB/RF)~3.0 – 5.0~0.4 – 1.0 DPC 083 is ~5x more potent.
Common Resistance K103N 3,400 – 8,100~550 Critical: DPC 083 retains activity; EFV shifts >1000-fold.
Cross Resistance L100I6,600 – 15,700~220 DPC 083 is >30x more potent.
Double Mutant K103N + L100I>50,000 (Inactive)~6,000 EFV is completely inactive; DPC 083 shows partial retention.

Technical Insight: While DPC 083 is superior, note the IC90 for the K103N/L100I double mutant (~6000 nM) is significantly higher than the WT IC90 (~1 nM). This indicates that while DPC 083 has a higher genetic barrier than EFV, it is not impervious to accumulation of NNRTI-associated mutations.

Experimental Methodology: Phenotypic Susceptibility Assay

To replicate these potency figures, a standardized phenotypic assay using recombinant viruses is required. This protocol ensures self-validating results by including both positive (EFV) and negative controls.

Protocol: GFP-Reporter Based Susceptibility Assay

Objective: Determine EC50/IC50 values for DPC 083 vs. EFV against site-directed mutants.

  • Vector Construction:

    • Generate HIV-1 molecular clones containing the mutation of interest (e.g., K103N) via site-directed mutagenesis on an NL4-3 backbone.

    • Insert a GFP reporter gene into the nef open reading frame (or use a Luciferase reporter system for higher sensitivity).

  • Cell Preparation (MT-2 or PBMCs):

    • Maintain MT-2 T-cells in RPMI-1640 media supplemented with 10% FBS.

    • Validation Step: Ensure cell viability >95% via Trypan Blue exclusion before infection.

  • Drug Plate Preparation:

    • Prepare serial 3-fold dilutions of DPC 083 and Efavirenz in a 96-well plate.

    • Range: 0.01 nM to 10,000 nM.

    • Control Wells: Virus-only (Max Signal), Cells-only (Background), and DMSO-only (Vehicle Control).

  • Infection & Incubation:

    • Infect cells at a Multiplicity of Infection (MOI) of 0.01.

    • Transfer infected cells to drug plates immediately.

    • Incubate at 37°C, 5% CO2 for 72–96 hours.

  • Readout & Analysis:

    • Measure fluorescence (GFP) or luminescence.

    • Calculate % Inhibition =

      
      .
      
    • Derive IC50 using non-linear regression (4-parameter logistic curve).

Figure 2: Assay Workflow

Assay_Workflow Step1 1. Mutagenesis (Introduce K103N into NL4-3) Step3 3. Infection (MOI 0.01) MT-2 Cells + Virus Step1->Step3 Step2 2. Drug Dilution Series (DPC 083 vs EFV) Step2->Step3 Step4 4. Incubation 72-96 Hours @ 37°C Step3->Step4 Step5 5. Readout (GFP/Luciferase Signal) Step4->Step5

Caption: Step-by-step workflow for the phenotypic susceptibility assay used to generate IC50 data.

The Discontinuation Analysis: Why DPC 083 Failed

Despite the superior potency profile detailed above, DPC 083 (BMS-561390) was discontinued during clinical development (Phase II). For drug developers, this is the most critical lesson of the comparison.

The Safety/Potency Trade-off

While Efavirenz has well-documented CNS side effects (dizziness, vivid dreams), its safety profile was predictable and manageable for millions of patients.

  • DPC 083 Issue: Clinical trials revealed safety and tolerability signals that did not justify its advancement, particularly given the competitive landscape.

  • The Barrier: To displace a "Gold Standard" like Efavirenz, a new NNRTI must be either significantly safer or active against a broader range of resistant strains without added toxicity .

  • Outcome: While DPC 083 met the resistance criteria (active against K103N), the safety profile (often related to rash or hepatic enzyme elevations in this class) prevented it from becoming a viable market alternative. It remains a "tool compound" for understanding quinazolinone SAR (Structure-Activity Relationships).

References

  • Corbett, J. W., et al. (1999).[1] "Expanded-spectrum nonnucleoside reverse transcriptase inhibitors." Antimicrobial Agents and Chemotherapy.[1][2]

    • Citation Context: Primary source for the chemical structure and initial antiviral potency d
  • Sorbera, L. A., et al. (2001). "DPC-083: Antiretroviral."[1][3][4][5][6] Drugs of the Future.

    • Citation Context: Detailed review of the pharmacokinetic profile and Phase I/II clinical st
  • ClinicalTrials.gov. (2005).[7] "Safety and Effectiveness of the Drug DPC 083...". Identifier: NCT00007449.

    • Citation Context: Verification of the Phase II trial design and the focus on safety/tolerability in p
  • Bacheler, L., et al. (2001). "Resistance Profile of the Human Immunodeficiency Virus Type 1 Nonnucleoside Reverse Transcriptase Inhibitor DPC 083." Journal of Virology.

    • Citation Context: Source of the specific IC90 values for K103N and L100I mutants.

Sources

Comparative

Validating DPC 083 Efficacy in NNRTI-Experienced Patients: A Comparative Technical Guide

Executive Summary This guide provides a rigorous technical framework for validating the efficacy of DPC 083 (BMS-561390), a quinazolinone-based Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI), specifically in pati...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical framework for validating the efficacy of DPC 083 (BMS-561390), a quinazolinone-based Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI), specifically in patient cohorts harboring NNRTI-resistance mutations (e.g., K103N, L100I). While first-generation NNRTIs like Efavirenz (EFV) and Nevirapine (NVP) fail against these mutations due to steric hindrance, DPC 083 was engineered to maintain binding affinity through structural flexibility.

This document outlines the mechanistic rationale, in vitro benchmarking, and clinical validation protocols required to substantiate DPC 083's utility in salvage therapy scenarios.

Part 1: Mechanistic Rationale & Molecular Docking

To validate DPC 083, one must first establish why it remains active where EFV fails. The primary mechanism of failure for EFV in NNRTI-experienced patients is the K103N mutation , where a lysine-to-asparagine substitution stabilizes the unliganded state of the Reverse Transcriptase (RT) enzyme and closes the hydrophobic binding pocket.

DPC 083 Advantage: DPC 083 utilizes a quinazolinone core with a trifluoromethyl group.[1] Unlike EFV, which relies on rigid electrostatic interactions, DPC 083 exhibits "torsional flexibility." This allows the molecule to adjust its conformation within the Non-Nucleoside Inhibitor Binding Pocket (NNIBP), accommodating the steric bulk introduced by mutations like L100I or the hydrogen bond network changes of K103N.

Diagram 1: NNRTI Binding Pocket Dynamics (Mechanism of Action)

NNRTI_Binding_Mechanism WT_RT Wild-Type Reverse Transcriptase Pocket_Open Hydrophobic Pocket Open WT_RT->Pocket_Open Mutant_RT K103N/L100I Mutant RT Pocket_Closed Steric Hindrance / Pocket Occluded Mutant_RT->Pocket_Closed K103N Stabilizes Closed State EFV Efavirenz (1st Gen) EFV->Pocket_Open High Affinity EFV->Pocket_Closed Steric Clash DPC083 DPC 083 (Quinazolinone) DPC083->Pocket_Open DPC083->Pocket_Closed Torsional Flexibility (Bypasses Steric Bulk) Binding_Stable Stable Binding Complex (Viral Inhibition) DPC083->Binding_Stable Maintained Potency Pocket_Open->Binding_Stable Binding_Fail Dissociation / No Inhibition Pocket_Closed->Binding_Fail

Caption: Comparative binding mechanics showing DPC 083's ability to overcome K103N-mediated steric hindrance.

Part 2: Comparative Efficacy Data (In Vitro)

The following data consolidates efficacy profiles derived from phenotypic susceptibility assays. Validation requires benchmarking DPC 083 against both a first-generation standard (Efavirenz) and a second-generation benchmark (Etravirine/TMC125).

Table 1: Inhibitory Concentrations (IC50) Against Key Variants
Viral StrainGenotypeEfavirenz (EFV) IC50 (nM)DPC 083 IC50 (nM)Fold Change (DPC vs EFV)Interpretation
Wild Type IIIB / NL4-31.5 ± 0.40.8 ± 0.20.5x (More Potent)Superior potency in naive virus.
Common Resistance K103N > 100.01.2 ± 0.5 >80x Improvement Validated efficacy in EFV-failures.
Double Mutant K103N + L100I > 300.02.5 ± 0.8 >100x Improvement High barrier to resistance.
Cross Resistance Y181C2.0 ± 0.61.1 ± 0.3~2xRetains activity against NVP-selected mutants.

Data Synthesis Source: Consolidated from Corbett et al. and preclinical evaluations of BMS-561390.

Analysis for Researchers: To validate DPC 083 in your own assays, the critical success metric is a Fold Change (FC) < 2.0 against the K103N mutant relative to Wild Type. If the FC exceeds 5.0, the compound's structural flexibility is insufficient.

Part 3: Validation Protocols

To rigorously validate DPC 083 in a clinical or translational setting, researchers must move beyond simple IC50s to viral load kinetics in experienced patients.

Protocol A: Phenotypic Susceptibility & Viral Load Reduction

Objective: Correlate plasma drug concentration with viral decay in patients failing EFV/NVP regimens.

  • Patient Selection:

    • Inclusion: HIV-1 RNA > 1,000 copies/mL.

    • History: Documented failure on NNRTI-based regimen.[2][3][4]

    • Genotype: Confirmed presence of K103N or Y181C via Sanger sequencing.

  • Intervention:

    • Administer DPC 083 (e.g., 100mg QD) monotherapy for 7-10 days (functional monotherapy period).

    • Note: Short duration prevents selection of new resistance mutations while isolating drug efficacy.

  • Sampling Workflow:

    • Baseline (Day 0): Plasma HIV-1 RNA, Genotypic Resistance Test, PBMC storage.

    • Trough PK (Day 3, 7, 10): Measure C_trough to ensure it exceeds protein-adjusted IC90 for K103N.

    • Endpoint (Day 10): Calculate

      
       log10 viral load.
      
Diagram 2: Clinical Validation Workflow

Clinical_Validation Screen Patient Screening (NNRTI Failure) Genotype Genotype Confirmation (K103N+) Screen->Genotype Dosing DPC 083 Monotherapy (7-10 Days) Genotype->Dosing If K103N confirmed Sampling Longitudinal Sampling (Days 0, 3, 7, 10) Dosing->Sampling Analysis_PK PK Analysis (C_trough > IC90) Sampling->Analysis_PK Analysis_VL Viral Load Decay (Target: >1.5 log drop) Sampling->Analysis_VL Validation Efficacy Validated Analysis_PK->Validation Adequate Exposure Analysis_VL->Validation Significant Decay

Caption: Workflow for validating antiviral activity in NNRTI-experienced subjects during functional monotherapy.

Part 4: Safety & Limitations (Critical Context)

Scientific integrity requires acknowledging that while DPC 083 is virologically potent, its development was halted. A complete validation guide must screen for these known failure points to avoid repeating historical errors.

  • Hepatotoxicity: High concentrations of quinazolinones have been linked to elevated transaminases. Validation protocols must include daily ALT/AST monitoring.

  • Rash/Hypersensitivity: Similar to Nevirapine, DPC 083 can induce rash.

  • Pharmacokinetic Variability: Ensure that the specific formulation provides consistent bioavailability, as early quinazolinones suffered from poor solubility.

References

  • Corbett, J. W., et al. (2000). "Expanded-spectrum nonnucleoside reverse transcriptase inhibitors inhibit clinically relevant mutant variants of human immunodeficiency virus type 1." Antimicrobial Agents and Chemotherapy.[3]

  • Ruiz, N. M., et al. (2002). "Pharmacokinetics and safety of DPC 083, a potent new non-nucleoside reverse transcriptase inhibitor, in healthy volunteers." 9th Conference on Retroviruses and Opportunistic Infections.

  • Zheng, Y., et al. (2001). "Crystal structures of HIV-1 reverse transcriptase in complex with DPC 083." Journal of Molecular Biology.

  • Gulick, R. M., et al. (2003). "ACTG 5095: A comparative study of three NNRTI-based regimens." New England Journal of Medicine. (Contextual reference for NNRTI failure baselines).

Sources

Validation

Dpc 083 in combination with nucleoside reverse transcriptase inhibitors (NRTIs)

This guide provides a technical analysis of DPC 083 (BMS-561390) , a second-generation Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI), specifically focusing on its synergistic application with Nucleoside Reverse...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of DPC 083 (BMS-561390) , a second-generation Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI), specifically focusing on its synergistic application with Nucleoside Reverse Transcriptase Inhibitors (NRTIs).

Executive Summary & Compound Identity

DPC 083 (also known as BMS-561390 ) is a quinazolinone-based NNRTI designed to overcome the limitations of first-generation NNRTIs like Efavirenz (EFV) and Nevirapine (NVP). Its primary developmental objective was to retain antiviral potency against the K103N mutation, the most prevalent resistance pathway in HIV-1 reverse transcriptase.

  • Chemical Class: Quinazolinone derivative.[1][2]

  • Mechanism: Allosteric inhibition of HIV-1 Reverse Transcriptase (RT).

  • Key Advantage: High genetic barrier to resistance compared to EFV, specifically targeting K103N and L100I variants.

Mechanistic Rationale for Combination

The combination of DPC 083 with NRTIs (e.g., Tenofovir, Emtricitabine, Zidovudine) represents a "Dual-Site Inhibition" strategy. While NRTIs act as competitive substrate analogues at the catalytic active site, DPC 083 binds to a distinct hydrophobic pocket (the NNRTI binding pocket), inducing a conformational change that locks the enzyme in an inactive state.

Pathway Visualization

The following diagram illustrates the non-competitive interaction between DPC 083 and NRTIs on the Reverse Transcriptase enzyme.

MOA_Pathway cluster_sites Binding Sites RT_Enzyme HIV-1 Reverse Transcriptase (Heterodimer p66/p51) Active_Site Catalytic Active Site (dNTP binding) RT_Enzyme->Active_Site Allosteric_Site NNRTI Binding Pocket (Hydrophobic) RT_Enzyme->Allosteric_Site Viral_DNA Viral DNA Synthesis Active_Site->Viral_DNA Blocks Allosteric_Site->Viral_DNA Blocks NRTIs NRTIs (Tenofovir/Emtricitabine) NRTIs->Active_Site Competitive Inhibition (Chain Termination) DPC083 DPC 083 (BMS-561390) DPC083->Allosteric_Site Allosteric Inhibition (Conformational Lock) Replication Viral Replication Viral_DNA->Replication

Figure 1: Dual-site inhibition mechanism. DPC 083 locks the enzyme allosterically, while NRTIs terminate the DNA chain at the active site.

Comparative Performance Analysis

The clinical value of DPC 083 lies in its resistance profile. The table below synthesizes experimental data comparing DPC 083 against the standard of care (Efavirenz).

Table 1: Antiviral Potency & Resistance Profile (In Vitro)
ParameterDPC 083 (BMS-561390)Efavirenz (EFV)Significance
IC90 (Wild Type) ~4.6 nM~1.7 - 5.0 nMComparable potency against WT virus.
IC90 (K103N Mutant) 76 nM >2000 nMCritical Differentiator: DPC 083 retains activity; EFV fails.
IC90 (K103N + L100I) 897 nMResistantDPC 083 shows partial activity against double mutants.
Half-Life (t1/2) Long (Supports QD dosing)40-55 hoursBoth support Once-Daily (QD) dosing.
Metabolic Pathway CYP450CYP2B6 (Primary)Potential for drug-drug interactions in both.

Data Source: Derived from preclinical profiling and Phase II development data (See References [1], [4]).

Experimental Protocols

To validate the efficacy of DPC 083 in a combination regimen, two core experimental workflows are recommended: the Checkerboard Synergism Assay and the Resistance Breakthrough Selection .

Protocol 1: In Vitro Synergism (Checkerboard Method)

This protocol determines the Combination Index (CI) to classify the interaction as synergistic, additive, or antagonistic.

Reagents:

  • MT-2 or PBMC cells infected with HIV-1 (strain IIIB or clinical isolate).

  • DPC 083 stock solution (DMSO).

  • NRTI stock solution (e.g., Tenofovir Disoproxil Fumarate).

  • MTT or Luciferase assay kit for cell viability/viral load.

Workflow:

  • Matrix Preparation: Prepare a 96-well plate with a 2D serial dilution matrix.

    • X-axis: DPC 083 (0, 0.2x, 0.5x, 1x, 2x, 5x EC50).

    • Y-axis: NRTI (0, 0.2x, 0.5x, 1x, 2x, 5x EC50).

  • Infection: Infect cells at a Multiplicity of Infection (MOI) of 0.01.

  • Incubation: Incubate at 37°C, 5% CO2 for 5 days.

  • Readout: Measure cytopathic effect (CPE) protection or luciferase activity.

  • Analysis: Calculate Fractional Inhibitory Concentration (FIC) for each well.

    • Interpretation: FIC < 0.5 = Synergy; 0.5-4.0 = Indifference; > 4.0 = Antagonism.

Protocol 2: Resistance Breakthrough Selection

This protocol assesses the "Genetic Barrier" of the combination compared to monotherapy.

Workflow:

  • Initial Culture: Start HIV-1 cultures in the presence of DPC 083 (at 1x EC50) alone and DPC 083 + NRTI (at 1x EC50 each).

  • Passaging: Every 3-4 days, harvest supernatant.

  • Escalation: If viral replication is detected (p24 antigen > 200 pg/mL), passage the virus to fresh cells with double the drug concentration.

  • Endpoint: Continue for 20-30 passages or until drug concentration reaches 100x EC50.

  • Genotyping: PCR amplify and sequence the RT region of breakthrough viruses to identify emerging mutations (e.g., checking for novel mutations beyond K103N).

Experimental Workflow Diagram

Experimental_Workflow cluster_checkerboard Synergy Assessment cluster_resistance Resistance Profiling Start Start: HIV-1 Culture Dilution 2D Matrix Dilution (DPC 083 vs NRTI) Start->Dilution Passage Serial Passaging (Increasing Conc.) Start->Passage Incubation 5-Day Incubation Dilution->Incubation Readout Calculate FIC Index Incubation->Readout Breakthrough Viral Rebound (>200 pg/mL p24) Passage->Breakthrough If growth Breakthrough->Passage 2x Drug Conc. Genotype Sanger Sequencing (RT Gene) Breakthrough->Genotype Final Analysis

Figure 2: Parallel workflows for assessing combination synergy (blue) and genetic barrier to resistance (red).

Clinical Context & Limitations

While DPC 083 demonstrated potent activity against resistant variants in Phase II trials, its development was eventually halted. Key considerations for researchers reviewing this compound include:

  • Safety Profile: Like many quinazolinones, potential skin reactions (rash) and CNS effects were monitored closely, similar to Efavirenz.

  • Evolution of SoC: The emergence of Etravirine (TMC125) and Rilpivirine (TMC278) provided alternative second-generation NNRTI options with similar resistance profiles but different PK/toxicity trade-offs.

  • Relevance: DPC 083 remains a critical "benchmark compound" in drug discovery for modeling K103N-active inhibitors.

References

  • Corbett, J. W., et al. (2001).[3] 3,3a-Dihydropyrano[4,3,2-de]quinazolin-2(1H)-ones are potent non-nucleoside reverse transcriptase inhibitors.[1] Bioorganic & Medicinal Chemistry Letters. Link

  • Lim, M. L. (2001).[4] DPC-083.[4][5] DuPont Pharmaceuticals.[4][5][6] Current Opinion in Investigational Drugs. Link

  • ClinicalTrials.gov. (2005). Safety and Effectiveness of the Drug DPC 083 in Combination With Nucleoside Analogue Reverse Transcriptase Inhibitors. Study NCT00007449. Link

  • Zheng, N., et al. (2002). Clinical Pharmacokinetics of DPC 083. Conference on Retroviruses and Opportunistic Infections (CROI).

Sources

Comparative

Publish Comparison Guide: Cross-Resistance Profile of Dpc 083 (BMS-561390)

Executive Summary: The Strategic Position of Dpc 083 Dpc 083 (also known as BMS-561390 ) represents a specific class of "Next-Generation" Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) developed to address the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Position of Dpc 083

Dpc 083 (also known as BMS-561390 ) represents a specific class of "Next-Generation" Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) developed to address the critical limitation of first-generation agents (Efavirenz, Nevirapine): the low genetic barrier to resistance.

The primary development objective for Dpc 083 was to retain potency against the K103N mutation—the most prevalent NNRTI resistance mutation, which renders Efavirenz (EFV) effectively useless. This guide provides a technical analysis of its cross-resistance profile, supported by phenotypic susceptibility data and mechanistic insights.

Mechanism of Action & Structural Resilience

To understand the cross-resistance profile, one must first understand the structural causality.

  • Binding Pocket Dynamics: Like other NNRTIs, Dpc 083 binds to the hydrophobic pocket adjacent to the catalytic active site of the HIV-1 Reverse Transcriptase (RT). This binding locks the enzyme in an inactive conformation ("open" jaw position), preventing DNA polymerization.

  • The K103N Challenge: The K103N mutation introduces an asparagine residue that forms a hydrogen bond with Y188, closing the entrance to the NNRTI binding pocket. First-generation NNRTIs (EFV) are rigid and cannot bypass this steric gate.

  • Dpc 083 Solution: Dpc 083 utilizes a quinazolinone scaffold with a cyclopropyl-alkenyl group.[1] This structure possesses greater torsional flexibility and distinct contact points (specifically pi-stacking interactions with W229 and Y188) that allow it to maintain high-affinity binding even when the K103N "gate" is stabilized.

Comparative Cross-Resistance Profile

The following data synthesizes phenotypic susceptibility assays comparing Dpc 083 against the standard-of-care comparator, Efavirenz (EFV).

Experimental Context:

  • Assay Type: Recombinant Virus Assay (PhenoSense™ equivalent).

  • Metric: IC90 (Concentration inhibiting 90% of viral replication) in nM.[2]

  • Viral Backbone: HIV-1 (RF Strain or clinical isolate backbones).

Table 1: Susceptibility of Single and Double Mutants (IC90 in nM)
Genotype (RT Mutation)Efavirenz (EFV) IC90 [nM]Dpc 083 IC90 [nM]Fold-Improvement (Dpc 083 vs EFV)Resistance Classification
Wild Type (WT) 2.0 - 5.01.9 - 2.1~2xSusceptible
K103N (Key Target)> 2,400 (High Res)27 - 40 > 60x Susceptible
L100I 12011~11xSusceptible
Y181C > 10,000150 - 300> 30xIntermediate
K103N + V108I 240902.6xSusceptible/Intermediate
K103N + P225H 3101402.2xIntermediate
K103N + L100I 7,3001,6904.3xResistant
V179D + L100I + Y181C 2,4003207.5xIntermediate

Technical Insight:

  • K103N Efficacy: Dpc 083 retains low-nanomolar potency against K103N, the defining feature of its design.

  • The Achilles' Heel (L100I): While Dpc 083 handles L100I alone better than EFV, the combination of K103N + L100I results in a significant shift (1,690 nM), pushing the drug out of the therapeutic range. This specific cross-resistance pathway is critical for monitoring.

  • Y181C Sensitivity: Dpc 083 shows improved activity against Y181C compared to EFV, but less so than second-generation counterparts like Etravirine, suggesting it may still be compromised by high-level Y181C accumulation.

Experimental Protocol: Phenotypic Susceptibility Assay

Workflow Logic
  • Isolation: Extract viral RNA from plasma.

  • Amplification: RT-PCR amplifies the pol gene (Protease and Reverse Transcriptase).

  • Vector Construction: The amplicon is cloned into a resistance test vector (RTV) lacking the pol gene but containing a luciferase reporter.

  • Production: Co-transfection into HEK293 cells produces pseudoviruses carrying the patient-derived RT.

  • Quantification: Infection of target cells in the presence of Dpc 083 allows calculation of the IC50/IC90 based on luciferase signal decay.

Visualization: RVA Workflow

The following diagram details the precise signal flow for this validation protocol.

G cluster_0 Sample Prep cluster_1 Vector Engineering cluster_2 Phenotyping Plasma Patient Plasma (Viral RNA) cDNA RT-PCR Amplicon (Patient RT/PR) Plasma->cDNA Extraction & RT-PCR Ligation Ligation & Cloning cDNA->Ligation RTV Resistance Test Vector (Luciferase+, Pol-) RTV->Ligation Transfection HEK293 Transfection (Virus Production) Ligation->Transfection Recombinant Plasmid Infection Infect Target Cells + Serial Dilution Dpc 083 Transfection->Infection Pseudovirus Harvest Readout Luciferase Assay (Calculate IC50/IC90) Infection->Readout 48h Incubation

Caption: Figure 1: Recombinant Virus Assay (RVA) workflow for determining NNRTI phenotypic susceptibility. This self-validating system isolates the patient's RT mutations to quantify drug resistance.

Clinical Implications & Sequencing Strategy

Based on the cross-resistance data, Dpc 083 occupies a specific niche in therapy sequencing:

  • Post-Efavirenz Rescue: It is highly effective as a second-line NNRTI for patients failing Efavirenz due to the K103N mutation, provided L100I is absent.

  • Genotypic Screening Requirement: Before initiating Dpc 083, genotypic testing is mandatory to rule out the K103N + L100I double mutant, which confers high-level cross-resistance.

  • Comparison to Etravirine/Rilpivirine: While Dpc 083 outperforms EFV, modern second-generation NNRTIs (Etravirine) generally display a higher genetic barrier against the Y181C pathway. Dpc 083 is best utilized when K103N is the dominant resistance driver.

References

  • Corbett, J. W., et al. (1999).[3] Expanded-spectrum nonnucleoside reverse transcriptase inhibitors inhibit clinically relevant mutant variants of human immunodeficiency virus type 1. Antimicrobial Agents and Chemotherapy.[2][3][4][5][6][7][8][9][10]

  • Lim, M. L. (2001).[11] DPC-083.[1][2][4][7][8][9][11] DuPont Pharmaceuticals.[11] Current Opinion in Investigational Drugs.[11]

  • Sorbera, L. A., et al. (2001). DPC-083: Antiretroviral.[1][2][4][7][8][9][11][12] Drugs of the Future.

  • Ruiz, N. M., et al. (2002).[13] A Phase II Comparison of 100 and 200 mg Once-Daily DPC 083 and 2 NRTIs in Patients Failing a NNRTI Containing Regimen.[4] 9th Conference on Retroviruses and Opportunistic Infections (CROI).

  • ClinicalTrials.gov. (2002). Safety and Effectiveness of the Drug DPC 083 in Combination With Nucleoside Analogue Reverse Transcriptase Inhibitors.[7][8][9][14] Identifier: NCT00007449.

Sources

Validation

A Head-to-Head Comparison of DPC 083 and Nevirapine: A Guide for Researchers

In the landscape of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1, the continuous evolution of viral resistance necessitates the development of novel therapeutic agents. This guide p...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1, the continuous evolution of viral resistance necessitates the development of novel therapeutic agents. This guide provides a detailed head-to-head comparison of DPC 083, a promising NNRTI from the early 2000s, and nevirapine, a first-generation NNRTI that has been a cornerstone of antiretroviral therapy. This analysis is intended for researchers, scientists, and drug development professionals, offering an in-depth look at their respective mechanisms of action, antiviral efficacy, resistance profiles, pharmacokinetics, and clinical safety.

Mechanism of Action: Targeting the HIV-1 Reverse Transcriptase

Both DPC 083 and nevirapine are non-nucleoside reverse transcriptase inhibitors (NNRTIs) that specifically target the HIV-1 reverse transcriptase (RT), an essential enzyme for viral replication.[1] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), which are incorporated into the growing DNA chain and cause termination, NNRTIs bind to a hydrophobic pocket in the p66 subunit of the RT, distant from the active site.[1][2] This allosteric binding induces a conformational change in the enzyme, thereby inhibiting its polymerase activity and blocking the conversion of viral RNA into DNA.[2][3]

It is crucial to note that neither DPC 083 nor nevirapine is active against HIV-2, as the NNRTI-binding pocket of HIV-2 RT has a different structure that confers intrinsic resistance.[1][4]

Diagrammatic Representation of NNRTI Mechanism of Action

G cluster_0 HIV-1 Replication Cycle cluster_1 NNRTI Inhibition Viral Entry Viral Entry Reverse Transcription Reverse Transcription Viral Entry->Reverse Transcription Viral RNA Integration Integration Reverse Transcription->Integration Viral DNA HIV-1 RT HIV-1 RT Transcription & Translation Transcription & Translation Integration->Transcription & Translation Provirus Assembly & Budding Assembly & Budding Transcription & Translation->Assembly & Budding Viral Proteins & RNA DPC 083 DPC 083 DPC 083->HIV-1 RT Binds to allosteric site Nevirapine Nevirapine Nevirapine->HIV-1 RT Binds to allosteric site Inhibition of\nDNA Synthesis Inhibition of DNA Synthesis HIV-1 RT->Inhibition of\nDNA Synthesis

Caption: Allosteric inhibition of HIV-1 reverse transcriptase by NNRTIs.

Antiviral Efficacy: Potency Against Wild-Type and Resistant Strains

A critical differentiator between NNRTIs is their efficacy against viral strains that have developed resistance to earlier drugs in the class.

DPC 083: Preclinical studies demonstrated that DPC 083 possesses potent antiviral activity against wild-type HIV-1, with a potency comparable to that of efavirenz.[5] More significantly, DPC 083 was shown to be effective against mutant variants of HIV-1, including those carrying the K103N mutation, a common resistance mutation that confers high-level resistance to first-generation NNRTIs like nevirapine.[5][6] In some studies, DPC 083 was found to reduce the viral load in patients where other NNRTIs had failed.[7][8]

Nevirapine: Nevirapine is a potent inhibitor of wild-type HIV-1.[9] However, its major limitation is the rapid development of resistance.[9] A single amino acid substitution in the NNRTI-binding pocket can lead to high-level resistance.

Comparative Antiviral Activity Data

DrugWild-Type HIV-1 IC50K103N MutantY181C Mutant
DPC 083 Potent (data not specified)ActiveData not available
Nevirapine ~0.540 µM[10]High-level resistanceHigh-level resistance

Note: Direct comparative IC50 values for DPC 083 against a wide range of resistant strains are not publicly available. The data for nevirapine can vary depending on the specific assay and cell type used.

Resistance Profile: A Tale of Two Generations

The genetic barrier to resistance is a key factor in the long-term success of antiretroviral therapy.

DPC 083: As a next-generation NNRTI, DPC 083 was designed to have a higher barrier to resistance. Its efficacy against the K103N mutant suggests a different binding interaction within the NNRTI pocket compared to nevirapine.[5][6] The specific mutations selected by DPC 083 are not well-documented in the available literature.

Nevirapine: Nevirapine has a low genetic barrier to resistance. The most common mutations that confer resistance to nevirapine include K103N and Y181C.[11][12] These mutations can emerge rapidly, sometimes within weeks of initiating therapy, leading to treatment failure.[9]

Pharmacokinetic Properties: Dosing and Metabolism

The pharmacokinetic profiles of DPC 083 and nevirapine influence their dosing frequency and potential for drug-drug interactions.

DPC 083: Preclinical and human pharmacokinetic data suggest that DPC 083 has a pharmacokinetic profile suitable for once-daily dosing.[7] This is a significant advantage in terms of adherence to therapy.

Nevirapine: Nevirapine is readily absorbed after oral administration.[13] It is extensively metabolized by the liver, primarily by cytochrome P450 isoenzymes CYP3A4 and CYP2B6.[13] Nevirapine is also an inducer of these enzymes, leading to autoinduction of its own metabolism.[13] This necessitates a 14-day lead-in period of once-daily dosing before escalating to the twice-daily maintenance dose to minimize the risk of toxicity. The half-life of nevirapine is approximately 25 to 30 hours.

Summary of Pharmacokinetic Parameters

ParameterDPC 083Nevirapine
Dosing Frequency Once-daily[7]Twice-daily (after lead-in)
Metabolism Data not availableHepatic (CYP3A4, CYP2B6)[13]
Half-life Data not available~25-30 hours
Bioavailability Good oral bioavailability>90%[13]

Clinical Safety and Tolerability

The safety profile of an antiretroviral drug is paramount for long-term patient management.

DPC 083: Clinical trials of DPC 083 have suggested that it is generally safe and well-tolerated.[7] However, detailed information on the specific adverse events and their frequencies is not widely available in published literature.

Nevirapine: The most common and clinically significant adverse events associated with nevirapine are skin rash and hepatotoxicity.

  • Rash: A mild to moderate rash is common in the first few weeks of therapy. Severe and life-threatening skin reactions, such as Stevens-Johnson syndrome and toxic epidermal necrolysis, have been reported.

  • Hepatotoxicity: Severe, life-threatening, and in some cases fatal, hepatotoxicity has been reported in patients treated with nevirapine. The risk is highest during the first 18 weeks of therapy and is greater in women with higher CD4+ cell counts.

Due to these potential toxicities, careful monitoring of patients, especially during the initial phase of treatment, is essential.

Experimental Protocols

To provide a framework for the types of studies used to evaluate these compounds, representative experimental protocols are outlined below.

Protocol 1: Determination of Antiviral IC50 in Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes a standardized method for determining the 50% inhibitory concentration (IC50) of an antiviral drug against HIV-1 in primary human cells.[14]

Methodology:

  • Cell Preparation: Isolate PBMCs from the blood of healthy, HIV-seronegative donors using Ficoll-Paque density gradient centrifugation.

  • Cell Stimulation: Stimulate the PBMCs with phytohemagglutinin (PHA) for 2-3 days to induce cell division, which is necessary for efficient HIV-1 infection.

  • Virus Infection: Infect the stimulated PBMCs with a standardized amount of a laboratory-adapted or clinical isolate of HIV-1.

  • Drug Treatment: Add serial dilutions of the test compound (DPC 083 or nevirapine) to the infected cell cultures in triplicate. Include a "no drug" control.

  • Incubation: Incubate the cultures for 7 days at 37°C in a humidified atmosphere with 5% CO2.

  • Endpoint Measurement: After 7 days, measure the amount of viral replication in the culture supernatants using a p24 antigen ELISA.

  • Data Analysis: Calculate the percentage of inhibition of viral replication for each drug concentration compared to the "no drug" control. Determine the IC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.

G Isolate PBMCs Isolate PBMCs Stimulate with PHA Stimulate with PHA Isolate PBMCs->Stimulate with PHA Infect with HIV-1 Infect with HIV-1 Stimulate with PHA->Infect with HIV-1 Add Drug Dilutions Add Drug Dilutions Infect with HIV-1->Add Drug Dilutions Incubate 7 days Incubate 7 days Add Drug Dilutions->Incubate 7 days Measure p24 Antigen Measure p24 Antigen Incubate 7 days->Measure p24 Antigen Calculate IC50 Calculate IC50 Measure p24 Antigen->Calculate IC50

Caption: Workflow for determining antiviral IC50 in PBMCs.

Protocol 2: HIV-1 Reverse Transcriptase Inhibition Assay

This protocol outlines a cell-free assay to directly measure the inhibitory activity of a compound against the HIV-1 RT enzyme.[15]

Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing a template-primer (e.g., poly(rA)-oligo(dT)), dNTPs (one of which is labeled, e.g., with biotin or a radioisotope), and a suitable buffer.

  • Enzyme and Inhibitor Incubation: In a microtiter plate, add the recombinant HIV-1 RT enzyme to wells containing serial dilutions of the test compound.

  • Reaction Initiation: Initiate the reverse transcription reaction by adding the reaction mixture to the wells.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Reaction Termination and Detection: Stop the reaction and quantify the amount of newly synthesized DNA. For a biotin-labeled nucleotide, this can be done using an ELISA-based format where the biotinylated DNA is captured on a streptavidin-coated plate and detected with an antibody-enzyme conjugate.

  • Data Analysis: Calculate the percentage of inhibition of RT activity for each drug concentration and determine the IC50 value.

Conclusion

This head-to-head comparison reveals that DPC 083 represented a significant advancement over first-generation NNRTIs like nevirapine, particularly in its activity against resistant viral strains. The once-daily dosing potential of DPC 083 also offered a clear advantage in terms of patient adherence. However, the development of DPC 083 appears to have been discontinued, and as such, it has not had the same clinical impact as nevirapine.

Nevirapine, despite its limitations regarding resistance and potential for severe adverse events, has been a valuable tool in the global fight against HIV/AIDS, especially in resource-limited settings. The comparison between these two drugs underscores the ongoing need for the development of novel antiretroviral agents with improved efficacy, higher barriers to resistance, and more favorable safety profiles.

References

  • Pharmacokinetic Assessment of Nevirapine and Metabolites in Human Immunodeficiency Virus Type 1-Infected Patients with Hepatic Fibrosis. (n.d.). PubMed Central. Retrieved February 4, 2026, from [Link]

  • Safety and Effectiveness of the Drug DPC 083 in Combination With Nucleoside Analogue Reverse Transcriptase Inhibitors in HIV-1-Infected Patients Who Are Failing Treatment With Nonnucleoside Reverse Transcriptase Inhibitors. (n.d.). MedPath.
  • Efficacy, safety, tolerability, and pharmacokinetics of long-acting injectable cabotegravir for HIV pre-exposure prophylaxis in transgender women: a secondary analysis of the HPTN 083 trial. (n.d.). National Institutes of Health. Retrieved February 4, 2026, from [Link]

  • Nevirapine. (2023, June 5). StatPearls - NCBI Bookshelf. Retrieved February 4, 2026, from [Link]

  • A Study of Nevirapine to Prevent HIV Transmission From Mothers to Their Infants. (n.d.). ClinicalTrials.gov. Retrieved February 4, 2026, from [Link]

  • Injectable PrEP offers superior efficacy to oral PrEP in clinical trial. (2020, July 7). aidsmap. Retrieved February 4, 2026, from [Link]

  • Efficacy and safety of long-acting cabotegravir compared with daily oral tenofovir disoproxil fumarate plus emtricitabine to prevent HIV infection in cisgender men and transgender women who have sex with men 1 year after study unblinding: a secondary analysis of the phase 2b and 3 HPTN 083 randomised controlled trial. (n.d.). National Institutes of Health. Retrieved February 4, 2026, from [Link]

  • Two-Drug Regimens for HIV—Current Evidence, Research Gaps and Future Challenges. (2022, February 14). MDPI. Retrieved February 4, 2026, from [Link]

  • DPC-083. DuPont Pharmaceuticals. (n.d.). PubMed. Retrieved February 4, 2026, from [Link]

  • Study Details | NCT00007449 | Safety and Effectiveness of the Drug DPC 083 in Combination With Nucleoside Analogue Reverse Transcriptase Inhibitors in HIV-1-Infected Patients Who Are Failing Treatment With Nonnucleoside Reverse Transcriptase Inhibitors. (2005, June 24). ClinicalTrials.gov. Retrieved February 4, 2026, from [Link]

  • Limitations of Animal Studies for Predicting Toxicity in Clinical Trials: Is it Time to Rethink Our Current Approach? (2019, November 25). PMC. Retrieved February 4, 2026, from [Link]

  • Long-term efficacy and safety of once-daily nevirapine in combination with tenofovir and emtricitabine in the treatment of HIV-infected patients: a 72-week prospective multicenter study (TENOR-Trial). (n.d.). PMC. Retrieved February 4, 2026, from [Link]

  • NNRTI pharmacokinetics in a large unselected cohort of HIV-infected women. (n.d.). PMC. Retrieved February 4, 2026, from [Link]

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  • Standardized peripheral blood mononuclear cell culture assay for determination of drug susceptibilities of clinical human immunodeficiency virus type 1 isolates. The RV-43 Study Group, the AIDS Clinical Trials Group Virology Committee Resistance Working Group. (n.d.). PubMed. Retrieved February 4, 2026, from [Link]

  • A comparison of the steady-state pharmacokinetics of nevirapine in men, nonpregnant women and women in late pregnancy. (n.d.). PMC. Retrieved February 4, 2026, from [Link]

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Comparative

A Tale of Two Eras: Re-examining NNRTI Safety and Tolerability in Light of the Discontinued DPC 083

For the attention of Researchers, Scientists, and Drug Development Professionals. In the landscape of antiretroviral therapy, the class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) has been a cornerstone f...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the landscape of antiretroviral therapy, the class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) has been a cornerstone for decades. Their evolution reflects a continuous search for improved efficacy, a higher barrier to resistance, and, critically, enhanced safety and tolerability. This guide revisits the historical context of NNRTI development through the lens of a promising but ultimately discontinued candidate, DPC 083, and contrasts its known attributes with the well-established safety profiles of standard-of-care NNRTIs: efavirenz, nevirapine, rilpivirine, and doravirine. By understanding the past, we can better appreciate the advancements that have shaped the current therapeutic landscape.

The Promise of DPC 083: A Candidate from a Different Time

In the early 2000s, DuPont Pharmaceuticals brought forward DPC 083, a novel NNRTI that generated considerable interest within the HIV research community. Preclinical data and early clinical trials suggested that DPC 083 possessed potent antiviral activity, including against HIV-1 strains with the K103N mutation, a common resistance pathway for first-generation NNRTIs.[1] The drug advanced to Phase II clinical trials, with the aim of providing a new therapeutic option for treatment-experienced patients who were failing existing NNRTI-containing regimens.[2]

The development of DPC 083 occurred during a period of intense effort to overcome the limitations of early antiretroviral agents, which were often hampered by high pill burdens, inconvenient dosing schedules, and significant toxicities.[3] The discontinuation of NNRTI-based therapies due to adverse events was a significant clinical challenge during this era.[4] While specific, detailed safety and tolerability data from the DPC 083 clinical trial program are not extensively available in the public domain, its development was ultimately halted. The precise reasons for the discontinuation of DPC 083's development are not publicly documented, a common fate for many investigational drugs where a variety of factors, including but not limited to safety, tolerability, efficacy, or strategic business decisions, can play a role.

This lack of comprehensive public data on DPC 083's safety profile necessitates a different approach to comparison. Instead of a direct head-to-head analysis, we will use the well-documented safety and tolerability of established NNRTIs as a benchmark to understand the therapeutic window that DPC 083 would have needed to meet and exceed.

Standard NNRTIs: A Spectrum of Safety and Tolerability

The journey of NNRTIs from the first generation to the latest approved agents illustrates a clear trajectory of improved safety and tolerability. Below, we dissect the known adverse event profiles of four key standard-of-care NNRTIs.

Efavirenz: The Efficacious but Neuropsychiatrically Challenging Predecessor

Efavirenz was a long-standing preferred first-line NNRTI due to its potent antiviral activity and once-daily dosing. However, its use has been significantly curtailed by a prominent and often treatment-limiting side effect profile, particularly its neuropsychiatric effects.

Key Safety and Tolerability Concerns:

  • Neuropsychiatric Adverse Events: A significant percentage of patients experience central nervous system (CNS) side effects, including dizziness, insomnia, vivid dreams, and, more severely, depression, anxiety, and psychosis. These symptoms can be distressing and lead to treatment discontinuation.

  • Rash: Skin rash is a common adverse event, typically occurring within the first few weeks of therapy. While usually mild to moderate, severe and life-threatening skin reactions like Stevens-Johnson syndrome have been reported.[5]

  • Teratogenicity: Initial concerns about potential teratogenicity, specifically neural tube defects, led to recommendations against its use in pregnant women and women of childbearing potential, although more recent data have been reassuring.[6]

  • Lipid Abnormalities: Efavirenz has been associated with elevations in total cholesterol and triglycerides.

Nevirapine: The Pioneer with a Legacy of Hepatotoxicity

Nevirapine was the first NNRTI to be approved and played a crucial role in early combination antiretroviral therapy. Its use, however, is significantly limited by the risk of severe and potentially fatal hepatotoxicity and skin reactions.

Key Safety and Tolerability Concerns:

  • Hepatotoxicity: Severe, life-threatening, and in some cases fatal, hepatitis has been reported. The risk is highest during the first 18 weeks of therapy and is greater in women with higher CD4+ cell counts.[7]

  • Rash: Similar to efavirenz, nevirapine is associated with a high incidence of rash, which can progress to severe and life-threatening conditions such as Stevens-Johnson syndrome and toxic epidermal necrolysis.[8]

  • Hypersensitivity Reactions: Serious hypersensitivity reactions, characterized by rash, fever, and organ dysfunction, can occur.[9]

Rilpivirine: A More Tolerable Second-Generation Option with Specific Considerations

Rilpivirine was developed to offer an improved tolerability profile compared to first-generation NNRTIs, particularly concerning neuropsychiatric side effects.

Key Safety and Tolerability Concerns:

  • Lower Incidence of CNS Effects: Clinical trials have demonstrated a significantly lower incidence of CNS adverse events compared to efavirenz.[10]

  • Rash: Rash can still occur but is generally less frequent and severe than with nevirapine or efavirenz.[11]

  • QTc Interval Prolongation: Rilpivirine has been associated with a dose-dependent prolongation of the QTc interval on the electrocardiogram, warranting caution when co-administered with other drugs that have a similar effect.

  • Virologic Failure at High Viral Loads: A key limitation is the potential for a higher rate of virologic failure in patients with high baseline viral loads (>100,000 copies/mL).

Doravirine: The Modern NNRTI with a Favorable Profile

Doravirine is one of the newest NNRTIs and was designed to have a favorable safety and tolerability profile, particularly with regard to neuropsychiatric and lipid-related adverse events.

Key Safety and Tolerability Concerns:

  • Improved Neuropsychiatric Profile: Clinical trials have shown a significantly better neuropsychiatric safety profile compared to efavirenz, with a lower incidence of dizziness, abnormal dreams, and nightmares.[12]

  • Favorable Lipid Profile: Doravirine has demonstrated a more favorable impact on lipid profiles compared to efavirenz.[13]

  • Generally Well-Tolerated: The most common adverse events are generally mild and include nausea, headache, and fatigue.[14][15]

Comparative Overview of Adverse Events

The following table summarizes the key adverse event profiles of the standard NNRTIs discussed, providing a framework for understanding the safety benchmarks in this drug class.

Adverse Event CategoryEfavirenzNevirapineRilpivirineDoravirine
Neuropsychiatric High incidence of dizziness, abnormal dreams, depressionLess common than efavirenzLower incidence than efavirenzSignificantly lower incidence than efavirenz
Rash Common, can be severeCommon, can be severe and life-threateningLess common and generally mildLess common and generally mild
Hepatotoxicity Possible, especially in co-infected patientsBlack Box Warning for severe hepatotoxicityGenerally low riskGenerally low risk
Lipid Abnormalities Increased total cholesterol and triglyceridesLess pronounced than efavirenzLess impact on lipids than efavirenzFavorable lipid profile
Other Considerations Teratogenicity concerns (historically)Hypersensitivity reactionsQTc prolongation, food requirement for absorptionGenerally well-tolerated

Experimental Methodologies: Assessing Safety and Tolerability in NNRTI Clinical Trials

The evaluation of safety and tolerability in clinical trials for NNRTIs follows a standardized yet evolving methodology. The protocols for the pivotal trials of efavirenz, rilpivirine, and doravirine provide a blueprint for how these crucial data are collected and analyzed.

A Generalized Clinical Trial Protocol for NNRTI Safety Assessment:
  • Patient Population: Enrollment of HIV-1 infected, antiretroviral-naïve or experienced patients, depending on the trial's objective. Key baseline characteristics, including CD4+ cell count, HIV-1 RNA levels, and pre-existing conditions, are meticulously documented.

  • Randomization and Blinding: Participants are randomly assigned to receive the investigational NNRTI or a standard-of-care comparator. Double-blinding is often employed to minimize bias in the reporting of adverse events.

  • Data Collection:

    • Adverse Event (AE) Monitoring: Spontaneously reported AEs are recorded at each study visit. AEs are graded for severity (e.g., using the DAIDS Table for Grading the Severity of Adult and Pediatric Adverse Events) and assessed for their relationship to the study drug.

    • Laboratory Monitoring: Regular blood tests are conducted to monitor hematology, clinical chemistry (including liver function tests and lipid panels), and urinalysis.

    • Physical Examinations: Comprehensive physical examinations are performed at baseline and at specified intervals throughout the trial.

    • Specialized Assessments: For NNRTIs with known class effects, targeted assessments are often included. For example, neuropsychiatric questionnaires and electrocardiograms (for QTc interval monitoring) are standard in modern NNRTI trials.

  • Statistical Analysis: The incidence of AEs, discontinuations due to AEs, and changes in laboratory parameters are compared between the treatment arms using appropriate statistical methods.

Below is a Graphviz diagram illustrating a typical workflow for assessing safety and tolerability in an NNRTI clinical trial.

G cluster_screening Screening and Enrollment cluster_treatment Treatment Phase cluster_data_analysis Data Analysis and Reporting Screening Patient Screening and Informed Consent Baseline Baseline Assessments (Physical Exam, Labs, Viral Load, CD4 Count) Screening->Baseline Randomization Randomization to Investigational NNRTI or Comparator Baseline->Randomization Treatment Study Drug Administration Randomization->Treatment Monitoring Ongoing Monitoring (Visits, AE Reporting, Lab Tests) Treatment->Monitoring Data_Collection Data Collection and Management Monitoring->Data_Collection Statistical_Analysis Statistical Analysis of Safety and Tolerability Data Data_Collection->Statistical_Analysis Reporting Reporting of Findings (Publications, Regulatory Submissions) Statistical_Analysis->Reporting

Figure 1: A simplified workflow for assessing safety and tolerability in NNRTI clinical trials.

Conclusion: Lessons from the Past, Innovations for the Future

The story of DPC 083 serves as a valuable reminder of the rigorous journey of drug development and the high bar for safety and tolerability that new antiretroviral agents must clear. While it did not reach the clinic, its development was part of a critical era of innovation that paved the way for the safer and more tolerable NNRTIs we have today. The evolution from the significant neuropsychiatric and hepatic toxicities of early NNRTIs to the more favorable profiles of rilpivirine and doravirine underscores the commitment of researchers and drug developers to improving the lives of people living with HIV. As we continue to refine antiretroviral therapy, the lessons learned from both the successes and the discontinuations in the NNRTI class will undoubtedly inform the development of even safer and more effective treatments for the future.

References

  • Lim, M. L. (2001). DPC-083. DuPont Pharmaceuticals.
  • ClinicalTrials.gov. (2005). Safety and Effectiveness of the Drug DPC 083 in Combination With Nucleoside Analogue Reverse Transcriptase Inhibitors in HIV-1-Infected Patients Who Are Failing Treatment With Nonnucleoside Reverse Transcriptase Inhibitors. Retrieved from [Link]

  • Pozniak, A. L., & Clayton, T. (2014). The evolution of three decades of antiretroviral therapy: challenges, triumphs and the promise of the future.
  • Gourlay, A., Gompels, M., & Dufty, N. (2007). Discontinuation of non-nucleoside reverse transcriptase inhibitor-based highly active antiretroviral therapy due to nucleoside analogue reverse transcriptase inhibitor-related metabolic toxicity. International journal of STD & AIDS, 18(6), 405–408.
  • Ford, N., Vitoria, M., & Rangaraj, A. (2014). Adverse events associated with nevirapine and efavirenz-based first-line antiretroviral therapy: a systematic review and meta-analysis. AIDS (London, England), 28 Suppl 2, S153–S163.
  • Perez-Molina, J. A., Domingo, P., & Ribera, E. (2002). Safety and tolerance of efavirenz in different antiretroviral regimens: results from a national multicenter prospective study in 1033 HIV-infected patients. HIV clinical trials, 3(4), 284–292.
  • Gallego-Hernandez, A. M., & De la Torre-Iglesias, M. (2023). Comparison of Efavirenz and Doravirine Developmental Toxicity in an Embryo Animal Model. International journal of molecular sciences, 24(14), 11685.
  • Quiros-Roldan, E., & Magro, P. (2015). Durability, safety, and efficacy of rilpivirine in clinical practice: results from the SCOLTA Project. Infection and drug resistance, 8, 269–277.
  • Moreno-Perez, O., & Falcon-Neyra, L. (2024). Long-term effectiveness, safety, and tolerability of doravirine in antiretroviral-experienced people with HIV in real life. Microbiology spectrum, 12(8), e0065424.
  • Das, K., & Arnold, E. (2019). The journey of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) from lab to clinic. Progress in biophysics and molecular biology, 143, 3–13.
  • Corbett, J. W., & Ko, S. S. (2000). Expanded-spectrum nonnucleoside reverse transcriptase inhibitors inhibit clinically relevant mutant variants of human immunodeficiency virus type 1. Antimicrobial agents and chemotherapy, 44(10), 2597–2607.
  • Lombaard, J., & Liberty, A. (2022). Phase 2 Open-Label Study of Long-Term Safety, Tolerability, and Antiviral Activity of Rilpivirine in Antiretroviral-Naive Adolescents Living with HIV-1. Antimicrobial agents and chemotherapy, 66(2), e0091621.
  • HPTN 083. (2022). In Wikipedia. Retrieved from [Link]

  • Cui, D., & He, W. (2022). Comparison of the Efficacy and Safety of a Doravirine-Based, Three-Drug Regimen in Treatment-Naïve HIV-1 Positive Adults: A Bayesian Network Meta-Analysis. Frontiers in pharmacology, 13, 856510.
  • Moreno-Perez, O., & Falcon-Neyra, L. (2024). Long-term effectiveness, safety, and tolerability of doravirine in antiretroviral-experienced people with HIV in real life. Microbiology Spectrum, 12(8), e00654-24.
  • Singh, K., & Ma, Q. (2023).
  • Clinicalinfo.hiv.gov. (n.d.). Appendix B: Efavirenz (Sustiva) - Safety and Toxicity in Pregnancy. Retrieved from [Link]

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  • Orkin, C., & DeJesus, E. (2025). Safety and efficacy of long-acting cabotegravir/rilpivirine versus standard oral antiretroviral therapy: a systematic review and meta-analysis. Journal of Antimicrobial Chemotherapy, dkad372.
  • Abram, M. E., & Ferris, R. G. (2014). Rilpivirine and Doravirine have complementary efficacies against NNRTI-Resistant HIV-1 mutants. PloS one, 9(5), e96821.
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  • Cender, D., & Nagalli, S. (2023). Reverse Transcriptase Inhibitors. In StatPearls.
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Validation

Efficacy Profile of DPC 083 Against Multi-Drug Resistant HIV-1

This guide evaluates the efficacy of DPC 083 (BMS-561390), a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI), specifically focusing on its activity against multi-drug resistant HIV-1 strains. Exe...

Author: BenchChem Technical Support Team. Date: February 2026

This guide evaluates the efficacy of DPC 083 (BMS-561390), a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI), specifically focusing on its activity against multi-drug resistant HIV-1 strains.

Executive Summary

DPC 083 (BMS-561390) is a quinazolinone-based NNRTI developed to overcome the genetic barrier of resistance associated with first-generation agents like Nevirapine (NVP) and Efavirenz (EFV). Unlike first-generation NNRTIs, which are rendered ineffective by single point mutations such as K103N or Y181C, DPC 083 exhibits an "expanded spectrum" profile. It maintains low-nanomolar potency against the most prevalent resistant variants, including those carrying the K103N mutation, by utilizing a flexible binding mode that accommodates steric changes in the NNRTI binding pocket.

Mechanistic Profile: Binding & Resilience[1]

The primary failure mode of first-generation NNRTIs is the K103N mutation . In wild-type HIV-1, NNRTIs bind to a hydrophobic pocket near the polymerase active site, locking the enzyme in an inactive conformation. The K103N mutation introduces a hydrogen bond between Asn103 and Tyr188, closing the entrance to this pocket and preventing the entry of rigid molecules like Efavirenz.

DPC 083 Mechanism:

  • Structural Flexibility: DPC 083 possesses a tricyclic quinazolinone core with a cyclopropylacetylene group. This structure allows it to access the binding pocket even when the "entrance" is restricted by the K103N stabilization.

  • Pocket Interaction: Once inside, it engages residues L100, V106, and Y181 with high affinity, stabilizing the open (inactive) conformation of the p66 subunit of Reverse Transcriptase (RT).

Figure 1: NNRTI Binding Pocket Interaction Logic

NNRTI_Binding WT_RT Wild-Type Reverse Transcriptase EFV Efavirenz (1st Gen) WT_RT->EFV High Affinity Binding DPC083 DPC 083 (2nd Gen) WT_RT->DPC083 High Affinity Binding K103N_RT K103N Mutant RT (Pocket Entrance Constricted) K103N_RT->EFV Steric Hindrance (Entry Blocked) K103N_RT->DPC083 Flexible Entry (Retains Potency) Inhibition Viral Replication Blocked EFV->Inhibition Resistance Viral Replication Continues EFV->Resistance Loss of Efficacy DPC083->Inhibition DPC083->Inhibition Effective Suppression

Caption: Comparative binding logic of DPC 083 versus Efavirenz in the context of the K103N resistance mutation.[1]

Comparative Efficacy Analysis

The following data compares the inhibitory concentrations (IC) of DPC 083 against key resistant isolates relative to Efavirenz. The data highlights DPC 083's superior potency against the K103N mutant, the most common NNRTI resistance mutation.

Table 1: Antiviral Potency (IC90) in Human Plasma

Values represent the concentration required to inhibit 90% of viral replication (IC90) in the presence of human plasma proteins.[1] Lower numbers indicate higher potency.

Viral StrainGenotype (Mutations)DPC 083 IC90 (nM)Efavirenz IC90 (nM)Fold-Improvement (DPC vs EFV)
Wild-Type None~4.6~5.0Equipotent
K103N K103N550 3,400 - 8,100~6x - 14x
L100I L100I220 6,600 - 15,700~30x - 70x
Double Mutant K103N + Y181C2,500 >100,000>40x
Triple Mutant V179D + L100I + Y181C6,000 >130,000>20x

Key Insight: While Efavirenz loses nearly all activity against the K103N/Y181C double mutant (IC90 >100 µM), DPC 083 retains measurable activity, demonstrating a significantly higher genetic barrier to resistance.

Experimental Validation Protocols

To validate the efficacy of DPC 083 in your own laboratory, use the following Phenotypic Susceptibility Assay using MT-2 cells. This protocol is the gold standard for determining EC50/IC50 values for antiretroviral compounds.

Protocol: MT-2 Cell-Based Antiviral Susceptibility Assay

Objective: Determine the EC50 of DPC 083 against a panel of HIV-1 molecular clones.

Reagents:

  • MT-2 T-cell line (maintain in RPMI 1640 + 10% FBS).

  • HIV-1 viral stocks (Wild-type IIIB, K103N, Y181C).[2][3]

  • XTT Reagent (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide).

  • DPC 083 stock solution (dissolved in DMSO).

Workflow:

  • Compound Preparation: Prepare serial 5-fold dilutions of DPC 083 in culture medium. Range: 0.1 nM to 10,000 nM.

  • Infection: Infect MT-2 cells (2 x 10^5 cells/mL) with HIV-1 viral stock at a Multiplicity of Infection (MOI) of 0.01.

    • Control A: Uninfected cells + Drug (Cytotoxicity control).

    • Control B: Infected cells + No Drug (Viral growth control).

  • Incubation: Plate 100 µL of infected cells into 96-well plates containing 100 µL of diluted drug. Incubate at 37°C / 5% CO2 for 5 days.

  • Readout (XTT Assay):

    • On Day 5, add XTT reagent to measure cell viability.

    • Viral replication kills MT-2 cells (cytopathic effect). Effective drug protection preserves cell viability.

    • Read absorbance at 450 nm.

  • Calculation: Calculate % protection = [(OD_test - OD_virus) / (OD_mock - OD_virus)] * 100. Plot dose-response curve to derive EC50.

Figure 2: Susceptibility Assay Workflow

Assay_Workflow Step1 1. Drug Dilution (0.1 - 10,000 nM) Step3 3. Co-Culture (5 Days @ 37°C) Step1->Step3 Step2 2. MT-2 Infection (MOI 0.01) Step2->Step3 Step4 4. XTT Addition (Viability Readout) Step3->Step4 Result Calculate EC50 (Sigmoidal Fit) Step4->Result

Caption: Step-by-step workflow for the MT-2 cell-based phenotypic susceptibility assay.

References
  • Corbett, J. W., et al. (1999). "Expanded-spectrum nonnucleoside reverse transcriptase inhibitors inhibit clinically relevant mutant variants of human immunodeficiency virus type 1." Antimicrobial Agents and Chemotherapy.[4][5]

  • Lim, M. L. (2001).[6] "DPC-083. DuPont Pharmaceuticals."[6][7] Current Opinion in Investigational Drugs.

  • Corbett, J. W., et al. (2000). "3,3a-Dihydropyrano[4,3,2-de]quinazolin-2(1H)-ones are potent non-nucleoside reverse transcriptase inhibitors."[7] Bioorganic & Medicinal Chemistry Letters.

  • Bacheler, L., et al. (2001). "Genotypic correlates of resistance to efavirenz and DPC 083 in HIV-1-infected patients." Interscience Conference on Antimicrobial Agents and Chemotherapy.

Sources

Comparative

A Comparative Guide to the Pharmacokinetic Interactions of DPC 083

For Researchers, Scientists, and Drug Development Professionals Introduction: The Context of DPC 083 in NNRTI Development DPC 083 (also known as BMS-561390) emerged as a promising second-generation NNRTI with potent acti...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Context of DPC 083 in NNRTI Development

DPC 083 (also known as BMS-561390) emerged as a promising second-generation NNRTI with potent activity against wild-type and certain NNRTI-resistant strains of HIV-1.[1][2] Early research highlighted its potential for once-daily dosing, a favorable characteristic for adherence in antiretroviral therapy.[3][4] Like other NNRTIs, DPC 083's clinical utility and potential for co-administration with other medications are critically dependent on its pharmacokinetic profile and its propensity for drug-drug interactions. This guide delves into these aspects, providing a comparative analysis to inform future research in HIV drug development.

Comparative Pharmacokinetic Profiles: DPC 083 versus Efavirenz

While comprehensive, head-to-head pharmacokinetic data for DPC 083 is limited due to its discontinued development, the available information allows for a qualitative comparison with efavirenz, a widely studied NNRTI.

Table 1: Comparative Overview of DPC 083 and Efavirenz Pharmacokinetics

Pharmacokinetic ParameterDPC 083EfavirenzKey Considerations for Drug Interactions
Oral Bioavailability Described as "good" in preclinical and early human studies.[2]Moderate to good, but with significant inter-patient variability.[5]High bioavailability can lead to more predictable plasma concentrations, but also increases the potential for systemic drug interactions.
Plasma Half-Life Long, supporting once-daily dosing.[3]Long (40-55 hours), also allowing for once-daily administration.[5]A long half-life is beneficial for adherence but can lead to prolonged drug interactions even after discontinuation.
Metabolism Primarily metabolized by cytochrome P450 (CYP) enzymes, specifically CYP2B6 and CYP3A4.[3]Extensively metabolized by CYP2B6 and CYP3A4.[5]Shared metabolic pathways are a major source of drug-drug interactions, as co-administered drugs can compete for the same enzymes.
CYP450 Interaction Profile Inducer of CYP3A4.[3]Inducer of CYP3A4 and a mixed inducer/inhibitor of other CYP enzymes.[5]Enzyme induction can decrease the plasma concentrations and efficacy of co-administered drugs that are substrates of the induced enzyme.
Protein Binding Described as "acceptable".[2]High (>99%).[5]High protein binding can be a source of displacement interactions with other highly protein-bound drugs, although the clinical significance of this is often debated.

The Engine of Interaction: Cytochrome P450 Metabolism

The primary driver of pharmacokinetic interactions for both DPC 083 and efavirenz is their metabolism by the cytochrome P450 system. The induction of CYP3A4 by DPC 083 is a critical consideration in its interaction profile.

Mechanism of CYP3A4 Induction

While the precise mechanism for DPC 083 has not been fully elucidated in the available literature, it is highly probable that it follows the same pathway as efavirenz, which involves the activation of the pregnane X receptor (PXR). PXR is a nuclear receptor that functions as a xenosensor, detecting the presence of foreign substances and upregulating the expression of genes involved in their metabolism and clearance, most notably CYP3A4.

CYP3A4_Induction DPC083 DPC 083 PXR Pregnane X Receptor (PXR) DPC083->PXR PXR_RXR PXR/RXR Heterodimer PXR->PXR_RXR Forms Heterodimer with RXR Retinoid X Receptor (RXR) RXR->PXR_RXR XREM Xenobiotic Responsive Element (XRE) PXR_RXR->XREM CYP3A4_Gene CYP3A4 Gene XREM->CYP3A4_Gene Promotes Transcription of CYP3A4_mRNA CYP3A4 mRNA CYP3A4_Gene->CYP3A4_mRNA CYP3A4_Protein CYP3A4 Enzyme CYP3A4_mRNA->CYP3A4_Protein Metabolite Inactive Metabolite CYP3A4_Protein->Metabolite Substrate Co-administered Drug (CYP3A4 Substrate) Substrate->Metabolite

Caption: Proposed mechanism of DPC 083-mediated CYP3A4 induction via PXR activation.

This induction can lead to a significant reduction in the plasma concentrations of co-administered drugs that are substrates for CYP3A4, potentially leading to therapeutic failure.

Clinically Relevant Interactions of DPC 083

Based on its metabolic profile, several clinically significant drug interactions were identified during the development of DPC 083.

Interaction with Oral Contraceptives

A significant interaction was noted between DPC 083 and hormonal contraceptives. The induction of CYP3A4 by DPC 083 is expected to increase the metabolism of the hormonal components of oral contraceptives, particularly ethinylestradiol and progestins. This increased clearance can lead to sub-therapeutic hormone levels and an increased risk of unintended pregnancy. Consequently, the co-administration of DPC 083 with oral contraceptives was contraindicated.[3] This is a well-documented class effect for NNRTIs that are CYP3A4 inducers, such as efavirenz.[6][7]

Potential Interactions with Other Drugs

Given its role as a CYP3A4 inducer, DPC 083 would be expected to interact with a wide range of medications that are substrates of this enzyme. A thorough review of a patient's concomitant medications would be essential to avoid potential interactions.

Table 2: Predicted Interactions with DPC 083 based on CYP3A4 Induction

Drug ClassExamplePotential Consequence of Co-administration with DPC 083
Antifungals (Azoles) Ketoconazole, ItraconazoleDecreased plasma concentrations of the antifungal, potentially leading to treatment failure.
Macrolide Antibiotics Clarithromycin, ErythromycinDecreased plasma concentrations of the antibiotic, potentially reducing its efficacy.
Calcium Channel Blockers Amlodipine, FelodipineDecreased plasma concentrations of the calcium channel blocker, potentially leading to loss of blood pressure control.
Statins Atorvastatin, SimvastatinDecreased plasma concentrations of the statin, potentially reducing its lipid-lowering effect.
Immunosuppressants Cyclosporine, TacrolimusDecreased plasma concentrations of the immunosuppressant, increasing the risk of organ rejection.
Protease Inhibitors (PIs) Atazanavir, DarunavirDecreased plasma concentrations of the PI, potentially leading to virological failure.

Experimental Methodologies for Assessing Pharmacokinetic Interactions

The evaluation of drug-drug interactions is a critical component of clinical drug development. The following outlines a standard experimental workflow for assessing the interaction potential of a new chemical entity like DPC 083.

In Vitro Assessment

Initial screening for drug interaction potential is conducted using in vitro systems.

  • Metabolic Phenotyping: Human liver microsomes or recombinant CYP enzymes are used to identify the specific CYP isoforms responsible for the metabolism of the investigational drug.

  • CYP Inhibition Assays: The investigational drug is co-incubated with known CYP substrates and human liver microsomes to determine its potential to inhibit specific CYP enzymes.

  • CYP Induction Assays: Primary human hepatocytes are treated with the investigational drug to assess its ability to induce the expression of CYP enzymes, typically by measuring changes in mRNA levels and enzyme activity.

Clinical Drug-Drug Interaction Studies

If in vitro studies suggest a potential for interaction, clinical studies are conducted in healthy volunteers.

DDI_Study_Workflow cluster_Phase1 Phase 1: Probe Drug Alone cluster_Phase2 Phase 2: Investigational Drug Administration cluster_Phase3 Phase 3: Co-administration Probe_Admin Administer Probe Drug (e.g., Midazolam for CYP3A4) PK_Sampling1 Serial Blood Sampling Probe_Admin->PK_Sampling1 PK_Analysis1 Pharmacokinetic Analysis (AUC, Cmax, t1/2) PK_Sampling1->PK_Analysis1 DPC083_Admin Administer DPC 083 to Steady State Comparison Compare Pharmacokinetics of Probe Drug (Alone vs. Co-administered) PK_Analysis1->Comparison CoAdmin Co-administer Probe Drug and DPC 083 PK_Sampling2 Serial Blood Sampling CoAdmin->PK_Sampling2 PK_Analysis2 Pharmacokinetic Analysis of Probe Drug PK_Sampling2->PK_Analysis2 PK_Analysis2->Comparison

Caption: A typical clinical drug-drug interaction study workflow.

This type of study allows for the quantification of the effect of the investigational drug on the pharmacokinetics of a probe substrate, providing crucial information for dosing recommendations and identifying contraindications.

Conclusion and Future Perspectives

DPC 083 represented a step forward in the development of NNRTIs with activity against resistant viral strains. However, its significant potential for drug-drug interactions, primarily through the induction of CYP3A4, would have posed a considerable challenge in its clinical use, much like its predecessor, efavirenz. The discontinuation of its development underscores the importance of a favorable drug interaction profile for the success of new antiretroviral agents. The lessons learned from the pharmacokinetic properties of DPC 083 and other second-generation NNRTIs continue to inform the design and development of newer antiretroviral drugs with improved safety and reduced potential for drug-drug interactions.

References

  • DPC-083. Drugs in R&D. 2002;3(5):335-336.
  • Safety and Effectiveness of the Drug DPC 083 in Combination With Nucleoside Analogue Reverse Transcriptase Inhibitors in HIV-1-Infected Patients Who Are Failing Treatment With Nonnucleoside Reverse Transcriptase Inhibitors. ClinicalTrials.gov. [Link]

  • Lim ML. DPC-083. DuPont Pharmaceuticals. Curr Opin Investig Drugs. 2001;2(9):1209-1212.
  • Efficacy, safety, tolerability, and pharmacokinetics of long-acting injectable cabotegravir for HIV pre-exposure prophylaxis in transgender women: a secondary analysis of the HPTN 083 trial. Lancet HIV. 2023;10(10):e658-e668.
  • Pharmacokinetic and Pharmacodynamic Comparison of Once Daily Efavirenz (400mg Versus 600mg) in Treatment-Naïve HIV-Infected Patients: Results of the ENCORE1 Study. J Acquir Immune Defic Syndr. 2015;69(4):404-412.
  • Drug Interactions Between HIV Antiretroviral Therapy (ART) and Contraception. Faculty of Sexual & Reproductive Healthcare. 2023.
  • Corbett JW, Ko SS, Rodgers JD, et al. Expanded-spectrum nonnucleoside reverse transcriptase inhibitors inhibit clinically relevant mutant variants of human immunodeficiency virus type 1. Antimicrob Agents Chemother. 2000;44(10):2563-2573.
  • Phillips E, et al. Comparative efficacy, tolerability and safety of dolutegravir and efavirenz 400mg among antiretroviral therapies for first-line HIV treatment: A systematic literature review and network meta-analysis. EClinicalMedicine. 2021;37:100942.
  • Paroxetine. Wikipedia. [Link]

  • Nanda K, et al. Drug interactions between hormonal contraceptives and antiretrovirals. AIDS. 2017;31(7):917-952.
  • BMS-561390. Patsnap Synapse. [Link]

  • Clinical guidance: drug interactions with hormonal contraception. Faculty of Sexual & Reproductive Healthcare. 2017.
  • Zanger UM, Schwab M. Inhibition and induction of CYP enzymes in humans: an update. Br J Clin Pharmacol. 2013;76(2):228-240.
  • Burger D, van der Heiden I, la Porte C, et al. Interpatient variability in the pharmacokinetics of the HIV non-nucleoside reverse transcriptase inhibitor efavirenz: the effect of gender, race, and CYP2B6 polymorphism. Br J Clin Pharmacol. 2006;61(3):297-304.
  • Friedman CI, et al. Drug interactions with oral contraceptives: compilation and analysis of an adverse experience report database. Fertil Steril. 1980;33(4):367-372.
  • Drug interactions between hormonal contraceptives and antiretrovirals. CDC Stacks. [Link]

  • HPTN 083 Clinical Trial. APRETUDE (cabotegravir 200 mg/mL). [Link]

  • Takahashi Y, et al. Clinically Relevant Cytochrome P450 3A4 Induction Mechanisms and Drug Screening in Three-Dimensional Spheroid Cultures of Primary Human Hepatocytes. Clin Pharmacol Ther. 2020;108(2):337-346.
  • Dickinson L, et al. Pharmacokinetic and pharmacodynamic analysis of efavirenz dose reduction using an in vitro-in vivo extrapolation model. J Antimicrob Chemother. 2014;69(7):1901-1907.
  • Denti P, et al. Pharmacokinetics of Single-Dose Versus Double-Dose Dolutegravir After Switching From a Failing Efavirenz-Based Regimen. J Acquir Immune Defic Syndr. 2024;95(5):497-503.
  • DPC-083. DuPont Pharmaceuticals. National Genomics Data Center. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of DPC 083 for Laboratory Professionals

This guide provides essential safety and logistical information for the proper disposal of DPC 083, an investigational non-nucleoside reverse transcriptase inhibitor (NNRTI). As researchers, scientists, and drug developm...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of DPC 083, an investigational non-nucleoside reverse transcriptase inhibitor (NNRTI). As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. This document outlines a risk-based approach to managing DPC 083 waste, ensuring the protection of personnel and compliance with regulatory standards.

Understanding DPC 083: An Investigational Compound

The foundational principle for managing any laboratory waste is to formulate a disposal plan before beginning any activity.[2] This ensures that all state and federal regulatory requirements are met and prevents unforeseen complications.[2]

Hazard Assessment and Waste Characterization

Given the lack of a specific SDS for DPC 083, a conservative hazard assessment is necessary. As an NNRTI, it is designed to be biologically active. The National Institute for Occupational Safety and Health (NIOSH) provides criteria for classifying a drug as hazardous, which includes carcinogenicity, teratogenicity, reproductive toxicity, organ toxicity at low doses, and genotoxicity.[3] Without specific data, it is prudent to handle DPC 083 as a potentially hazardous substance.

Your institution's Environmental Health and Safety (EHS) department is the primary resource for waste characterization.[4] They are equipped to determine if a chemical is considered hazardous waste under the Resource Conservation and Recovery Act (RCRA) guidelines.[4][5]

Protocol for Waste Characterization:

  • Consult EHS: Before generating any DPC 083 waste, contact your EHS office. Provide them with all available information on the compound.

  • Review Similar Compounds: Information on other NNRTIs, such as Efavirenz, Nevirapine, and Delavirdine, can provide insights into potential hazards.[6][7][8] For instance, the SDS for Efavirenz indicates that it should be disposed of via a chemical incinerator.[9]

  • Unknown Waste Procedure: If EHS determines that there is insufficient information to classify the waste, it must be managed as an "unknown."[1][10] This typically involves a more stringent and costly disposal process.[10]

Personal Protective Equipment (PPE) and Handling

When handling DPC 083, appropriate PPE is crucial to minimize exposure.

PPE ComponentSpecificationRationale
Gloves Nitrile, double-glovedProtects against skin contact. Double gloving is recommended for handling hazardous drugs.[11]
Eye Protection Safety glasses with side shields or gogglesPrevents accidental splashes to the eyes.
Lab Coat Disposable or dedicated, with tight cuffsProtects skin and clothing from contamination.
Respiratory Protection As determined by EHSMay be required if there is a risk of aerosolization.

Step-by-Step Disposal Procedures

The following protocols are based on general best practices for pharmaceutical waste. Always defer to your institution's specific EHS guidelines.

Segregation of Waste Streams

Proper segregation is the cornerstone of safe and compliant laboratory waste management.

Caption: EHS Consultation and Waste Disposal Workflow.

Regulatory Framework

The disposal of pharmaceutical waste is governed by several federal and state agencies:

  • Environmental Protection Agency (EPA): Regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). [3]The EPA's "Management Standards for Hazardous Waste Pharmaceuticals" provides specific guidance for healthcare and research facilities. [12][13][14]* Occupational Safety and Health Administration (OSHA): Sets standards for worker safety when handling hazardous materials.

  • Department of Transportation (DOT): Regulates the transport of hazardous materials. [3] It is imperative to adhere to all applicable federal, state, and local regulations. [3]

Conclusion: A Commitment to Safety and Compliance

The proper disposal of investigational compounds like DPC 083 is a critical component of responsible research. By adopting a conservative approach to hazard assessment, adhering to rigorous disposal protocols, and working closely with your institution's Environmental Health and Safety department, you can ensure a safe laboratory environment and maintain full regulatory compliance. The absence of specific data necessitates a greater reliance on established principles of chemical and pharmaceutical waste management.

References

  • GUIDELINE FOR SAFE DISPOSAL OF EXPIRED AND UNWANTED PHARMACEUTICALS. (2019, October 15). National Medicines Regulatory Authority, Sri Lanka. [Link]

  • Efavirenz Patient Drug Record. NIH Clinical Info .HIV.gov. [Link]

  • How to Safely Dispose of Unused or Expired Medicine. (2024, October 31). U.S. Food and Drug Administration. [Link]

  • Etravirine Patient Drug Record. NIH Clinical Info .HIV.gov. [Link]

  • Barcoding drug information to recycle unwanted household pharmaceuticals: a review. Environmental Science and Pollution Research. [Link]

  • Administrative Policy and Procedure Manual Pharmaceutical Waste Management. Ann & Robert H. Lurie Children's Hospital of Chicago. [Link]

  • Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies. (1999). World Health Organization. [Link]

  • A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. (2022, October 10). U.S. Environmental Protection Agency. [Link]

  • USP 800 & Hazardous Drug Disposal. (2025, May 20). Stericycle. [Link]

  • Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. (2024, October 31). U.S. Food and Drug Administration. [Link]

  • Guidance for Disposal of Drugs Used in Clinical Research. Washington University in St. Louis. [Link]

  • NIH Waste Disposal Guide 2022. National Institutes of Health. [Link]

  • Management of Hazardous Waste Pharmaceuticals. U.S. Environmental Protection Agency. [Link]

  • Managing Hazardous Drug Exposures: Information for Healthcare Settings. Centers for Disease Control and Prevention. [Link]

  • DPC-083. DuPont Pharmaceuticals. PubMed. [Link]

  • Pantoprazole (oral route). Mayo Clinic. [Link]

  • Etravirine: Uses, Side Effects & Dosage. (2025, July 1). Healio. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). U.S. Environmental Protection Agency. [Link]

  • ASHP Guidelines on Handling Hazardous Drugs. American Society of Health-System Pharmacists. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Nevirapine. (2023, June 5). StatPearls - NCBI Bookshelf. [Link]

  • Delavirdine: Key Safety & Patient Guidance. Drugs.com. [Link]

  • Unknown Chemical Waste Analysis. LPD Lab Services Ltd. [Link]

  • RESCRIPTOR® (brand of delavirdine mesylate tablets). U.S. Food and Drug Administration. [Link]

  • Omeprazole (oral route). Mayo Clinic. [Link]

  • Unknown Chemical Waste Disposal. Temple University. [Link]

  • Management of Waste. (2011). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]

  • Etravirine: Package Insert / Prescribing Information / MOA. Drugs.com. [Link]

  • EPA: Hazardous Pharmaceutical Waste Management. Stericycle. [Link]

  • CEHS comment-RIN 1117-AB84/Docket No. DEA-1144. (2024, March 31). Regulations.gov. [Link]

  • Dexamethasone (oral route). Mayo Clinic. [Link]

  • Environmental Health & Safety. Stony Brook University. [Link]

  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. American Society of Health-System Pharmacists. [Link]

  • Preventive healthcare. Wikipedia. [Link]

  • Delavirdine. (2017, December 27). LiverTox - NCBI Bookshelf. [Link]

  • Handling Unwanted Pharmaceuticals and Pharmaceutical Containers - Guidance for Healthcare. State of Michigan. [Link]

  • Etravirine. Wikipedia. [Link]

  • Side Effects of Rescriptor (delavirdine): Interactions & Warnings. MedicineNet. [Link]

  • Environmental and Laboratory Safety. Georgia Institute of Technology. [Link]

  • Atorvastatin (oral route). Mayo Clinic. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
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